Normeperidine-D4.HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2749394-90-7 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
273.79 g/mol |
IUPAC Name |
ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H/i8D2,9D2; |
InChI Key |
BBWMASBANDIFMV-JRWKTVICSA-N |
Isomeric SMILES |
[2H]C1(CNCC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])[2H].Cl |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Normeperidine-D4.HCl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Normeperidine-D4.HCl, a critical tool in modern analytical chemistry and clinical toxicology. This document details its chemical properties, primary applications, and the methodologies for its use, with a focus on its role as an internal standard in mass spectrometry-based assays.
Introduction to this compound
This compound is the deuterated hydrochloride salt of normeperidine. Normeperidine (also known as norpethidine) is the primary and pharmacologically active metabolite of the synthetic opioid analgesic, meperidine (Pethidine).[1][2] Due to the potential for toxicity associated with normeperidine accumulation, particularly in patients with renal impairment, its accurate quantification in biological matrices is of significant clinical and forensic importance.[3][4]
This compound serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry.[5] The incorporation of four deuterium atoms results in a molecule that is chemically identical to the endogenous analyte but has a distinct, higher mass-to-charge ratio (m/z). This property allows for precise and accurate quantification, as the internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization and fragmentation, thus correcting for matrix effects and variations in sample preparation and instrument response.
Chemical and Physical Properties
The key chemical and physical properties of Normeperidine-D4 and its non-deuterated counterpart are summarized in the table below.
| Property | Normeperidine-D4 | Normeperidine |
| IUPAC Name | ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate | ethyl 4-phenylpiperidine-4-carboxylate |
| Molecular Formula | C₁₄D₄H₁₅NO₂ | C₁₄H₁₉NO₂ |
| Molecular Weight | 237.33 g/mol | 233.31 g/mol |
| Monoisotopic Mass | 237.166685833 Da | 233.141578849 Da |
| CAS Number | 160227-47-4 (for Normeperidine-D4) | 77-17-8 |
| Form | Typically supplied as a solution in methanol or as a neat solid. | - |
Primary Use: Internal Standard in Quantitative Analysis
The principal application of this compound is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS), for the quantification of normeperidine and meperidine in biological samples such as urine and plasma.[6][7]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used to calculate the concentration of the analyte. This method effectively corrects for sample loss during preparation and variations in instrument performance.[1]
Meperidine Metabolism
Understanding the metabolic pathway of meperidine is crucial for interpreting analytical results. Meperidine is primarily metabolized in the liver via two main pathways: N-demethylation to normeperidine and hydrolysis to meperidinic acid.[2][8] Normeperidine is also further metabolized.
Figure 1: Metabolic pathway of meperidine.
Experimental Protocols
The following sections outline a typical experimental workflow for the quantification of normeperidine in urine using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Urine)
-
Specimen Collection: Collect a random urine sample in a clean, sterile container. For stability, samples should be refrigerated if not analyzed within 48 hours, or frozen at -20°C for longer-term storage.
-
Internal Standard Spiking: To a 1 mL aliquot of urine, add a known concentration of this compound internal standard solution.
-
Enzymatic Hydrolysis (for glucuronidated metabolites): Add β-glucuronidase enzyme solution to the sample and incubate to cleave any conjugated normeperidine.
-
Protein Precipitation/Dilution: For urine samples, a simple "dilute and shoot" method is often sufficient. Dilute the sample with a suitable solvent (e.g., methanol or acetonitrile) to precipitate proteins and reduce matrix effects. A common dilution factor is 1:10 or 1:25.
-
Centrifugation: Centrifuge the diluted sample to pellet any precipitated proteins.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table provides typical LC-MS/MS parameters for the analysis of normeperidine. These parameters should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | A linear gradient from low to high organic phase (Mobile Phase B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
The following table lists example MRM transitions for normeperidine and its deuterated internal standard. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Normeperidine | 234.1 | 160.1 | 15 |
| Normeperidine | 234.1 | 188.1 | 10 |
| Normeperidine-D4 | 238.2 | 164.1 | 16 |
Note: Collision energies are instrument-dependent and require optimization.
Experimental Workflow Diagram
The overall analytical workflow for the quantification of normeperidine in a clinical or forensic setting is depicted below.
References
- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Central nervous system toxicity associated with meperidine use in hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of normeperidine, an active metabolite of meperidine, in patients with renal failure of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Normeperidine-D4.HCl: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Normeperidine-D4.HCl, a deuterated isotopologue of normeperidine, the primary active metabolite of the synthetic opioid meperidine. This document details its chemical structure, physicochemical properties, and analytical methodologies, making it a valuable resource for professionals in pharmacology, toxicology, and drug development.
Chemical Structure and Identification
This compound is the hydrochloride salt of normeperidine in which four hydrogen atoms on the piperidine ring have been replaced with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analytical methods.
Chemical Name: Ethyl 4-phenylpiperidine-3,3,5,5-d4-4-carboxylate hydrochloride Synonyms: Norpethidine-D4.HCl, Meperidine-D4 intermediate-B.HCl[1]
The chemical structure of this compound is as follows:
(Image of the chemical structure of this compound should be placed here if image generation were possible.)
Physicochemical Properties
Quantitative data for this compound and its non-deuterated counterpart are summarized below. The properties of the non-deuterated form serve as a close approximation due to the minor differences in physicochemical characteristics arising from deuteration.
| Property | Value (this compound) | Value (Normeperidine HCl) | Value (Normeperidine - free base) |
| Molecular Formula | C₁₄H₁₅D₄NO₂ · HCl[1] | C₁₄H₁₉NO₂ · HCl[2] | C₁₄H₁₉NO₂[3] |
| Molecular Weight | 273.81 g/mol (calculated) | 269.8 g/mol [2] | 233.31 g/mol [3] |
| CAS Number | 160227-47-4 (for D4 free base) | 24465-45-0[2][4] | 77-17-8 |
| Appearance | Neat solid[2] or solution in methanol[5] | Crystalline solid | - |
| Melting Point | Not available | Not available | 36-38 °C[6] |
| Boiling Point | Not available | Not available | 155 °C at 3.5 Torr[6] |
| pKa | Not available | Not available | 9.58 (Predicted)[6] |
| Solubility | Soluble in methanol[5] | Soluble in water | Not available |
| Storage | -20°C[5] | -20°C[2] | 2-8°C[6] |
Synthesis
A plausible synthetic approach would involve the N-demethylation of Meperidine-D4. Alternatively, a de novo synthesis could be employed, utilizing a deuterated piperidine precursor. General methods for the synthesis of normeperidine derivatives have been described, which can be adapted for the preparation of the deuterated analog.
Metabolic Pathway of Meperidine to Normeperidine
Normeperidine is the primary active and toxic metabolite of meperidine. The metabolic conversion is primarily an N-demethylation reaction that occurs in the liver, catalyzed by several cytochrome P450 enzymes.
Caption: Metabolic conversion of meperidine to normeperidine.
Experimental Protocols: Analytical Methods
This compound is primarily used as an internal standard for the quantification of normeperidine in biological matrices using mass spectrometry-based methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Caption: General workflow for GC-MS analysis of normeperidine.
A typical GC-MS method for the determination of normeperidine in serum involves the following steps:
-
Sample Preparation: To 1 mL of serum, add an internal standard (this compound). The sample is then alkalinized, and normeperidine is extracted with an organic solvent like n-butyl chloride.
-
Derivatization (Optional): The extract can be derivatized to improve chromatographic properties.
-
GC-MS Analysis: The final extract is injected into a gas chromatograph coupled with a mass spectrometer. Separation is typically achieved on a capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Caption: General workflow for LC-MS/MS analysis of normeperidine.
LC-MS/MS offers high sensitivity and specificity for the analysis of normeperidine in various biological matrices. A common procedure for urine samples is as follows:
-
Sample Preparation: Urine samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to measure both free and conjugated normeperidine. Following hydrolysis, the sample is typically diluted.
-
Internal Standard: this compound is added to the sample prior to analysis.
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatograph. Separation is achieved on a reverse-phase column (e.g., C18). The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both normeperidine and Normeperidine-D4 are monitored for accurate quantification.
Conclusion
This compound is an indispensable tool for the accurate quantification of normeperidine in clinical and forensic toxicology. Its well-characterized chemical properties and its role as a stable isotope-labeled internal standard enable reliable and precise measurements. This guide provides essential technical information to support researchers and drug development professionals in their work with this important compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. alkalisci.com [alkalisci.com]
- 3. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis and Characterization of Normeperidine-D4.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Normeperidine-D4.HCl, an isotopically labeled internal standard crucial for pharmacokinetic, metabolic, and forensic studies of its parent compound, meperidine (pethidine). This document details a plausible synthetic route, experimental protocols for synthesis and characterization, and presents key analytical data in a structured format.
Introduction
Normeperidine is the primary active and toxic metabolite of the synthetic opioid analgesic meperidine. Due to its central nervous system excitatory effects, which can lead to seizures, monitoring its levels in biological matrices is of significant clinical and forensic importance.[1] this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in these sensitive assays.[2][3] The incorporation of four deuterium atoms provides a distinct mass shift, differentiating it from the endogenous analyte without significantly altering its chemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Ethyl 4-phenylpiperidine-3,3,5,5-d4-4-carboxylate hydrochloride | N/A |
| Molecular Formula | C₁₄H₁₆D₄ClNO₂ | N/A |
| Molecular Weight | 273.8 g/mol | N/A |
| CAS Number | 2749394-90-7 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol and water. | N/A |
Synthesis of this compound
While a definitive, publicly available, step-by-step synthesis of this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of piperidine derivatives and modern catalytic deuteration techniques. The proposed synthesis involves the initial preparation of a suitable precursor followed by a catalytic hydrogen isotope exchange to introduce the deuterium labels, and finally, conversion to the hydrochloride salt.
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available 1-benzyl-4-piperidone, which undergoes a Strecker-type reaction followed by hydrolysis and esterification to yield ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. Subsequent debenzylation affords the normeperidine precursor. The key deuteration step is achieved via an iridium-catalyzed hydrogen isotope exchange, followed by conversion to the hydrochloride salt.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Synthesis
Step 1 & 2: Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
This initial phase of the synthesis follows established procedures for the preparation of the normeperidine core structure.
-
Strecker Reaction: To a solution of 1-benzyl-4-piperidone in aqueous ammonia, add potassium cyanide and ammonium chloride. Stir the reaction mixture at room temperature for 24 hours. Extract the resulting amino-nitrile with a suitable organic solvent (e.g., dichloromethane).
-
Hydrolysis and Esterification: Treat the crude amino-nitrile with a mixture of concentrated sulfuric acid and ethanol. Heat the mixture to reflux for 8-12 hours. Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the ethyl ester product. Purify the product by column chromatography.
Step 3: Debenzylation to Normeperidine Precursor
-
Dissolve ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate in ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield ethyl 4-phenylpiperidine-4-carboxylate.
Step 4: Iridium-Catalyzed Deuteration
This key step utilizes a modern catalytic method for efficient and selective deuteration of N-heterocycles.[4][5][6]
-
In a reaction vessel under an inert atmosphere (e.g., argon), dissolve ethyl 4-phenylpiperidine-4-carboxylate and the iridium catalyst [IrCl(COD)(IMes)] in a suitable solvent such as deuterated water (D₂O) or methanol-d4.
-
Add a base, such as sodium methoxide, to enhance the catalytic activity.[4]
-
Pressurize the vessel with deuterium gas (D₂) and heat the reaction mixture with stirring for 24-48 hours.
-
Monitor the reaction progress by LC-MS to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the deuterated product by column chromatography.
Step 5: Formation of Hydrochloride Salt
-
Dissolve the purified ethyl 4-phenylpiperidine-3,3,5,5-d4-4-carboxylate in anhydrous diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether while stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Caption: Analytical Workflow for the Characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and determining the positions of deuterium incorporation.
¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the protons at the 3 and 5 positions of the piperidine ring, confirming successful deuteration. The remaining proton signals for the phenyl group, the ethyl ester, and the piperidine ring protons at positions 2 and 6 should be present.
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. The signals for the deuterated carbons (C3 and C5) will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be significantly attenuated.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | 7.2-7.4 | m | Aromatic protons |
| 4.1-4.2 | q | -OCH₂CH₃ | |
| 3.0-3.3 | m | Piperidine H-2, H-6 | |
| 1.1-1.2 | t | -OCH₂CH₃ | |
| ¹³C NMR | ~175 | s | C=O |
| 125-140 | m | Aromatic carbons | |
| ~61 | s | -OCH₂ | |
| ~50 | s | C-4 | |
| ~45 | t (¹J_CD) | C-3, C-5 (deuterated) | |
| ~40 | s | C-2, C-6 | |
| ~14 | s | -CH₃ |
Note: Predicted chemical shifts are based on known data for normeperidine and related structures. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic enrichment. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.
Table 3: Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| HRMS (ESI+) | [M+H]⁺ | m/z 238.1919 (calculated for C₁₄H₁₆D₄NO₂⁺) |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z 237 |
| Key Fragment Ions | m/z 164, 188 (indicative of the piperidine ring fragmentation) |
The fragmentation pattern in GC-MS will be indicative of the normeperidine structure. The mass shift of 4 amu compared to unlabeled normeperidine in the molecular ion and key fragments will confirm the deuterium incorporation.
Chromatographic Analysis (HPLC and GC-MS)
Chromatographic techniques are employed to assess the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 254 nm or MS detection.
-
Expected Result: A single major peak indicating high purity.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
-
Expected Result: A single chromatographic peak with a mass spectrum consistent with Normeperidine-D4.
Logical Relationship of Key Steps
The successful synthesis and validation of this compound rely on a logical sequence of chemical transformation and analytical verification.
Caption: Logical Flow from Synthesis to Final Product Validation.
Conclusion
This technical guide outlines a robust and plausible pathway for the synthesis and comprehensive characterization of this compound. The proposed methodology leverages established synthetic transformations for the piperidine core and incorporates modern, efficient catalytic deuteration techniques. The detailed characterization protocols using NMR, MS, and chromatography ensure the final product's identity, purity, and isotopic enrichment, making it a reliable internal standard for critical bioanalytical, clinical, and forensic applications. Researchers and drug development professionals can utilize this guide as a foundational resource for the in-house preparation and validation of this essential analytical tool.
References
- 1. Accumulation of normeperidine, an active metabolite of meperidine, in patients with renal failure of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The determination of meperidine, noremeperidine and deuterated analogs in blood and plasma by gas chromatography mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Role of Normeperidine-D4.HCl as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Normeperidine-D4.HCl as an internal standard in quantitative analytical workflows. Designed for professionals in research, clinical diagnostics, and pharmaceutical development, this document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key performance data.
Core Principle: Isotope Dilution Mass Spectrometry
The functionality of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS) . In this technique, a known quantity of an isotopically labeled version of the analyte is added to the sample at the beginning of the analytical process. This "spiked" standard, in this case, this compound, is chemically identical to the analyte of interest, normeperidine.[1]
The key difference lies in the isotopic composition. This compound contains four deuterium (²H or D) atoms in place of hydrogen atoms. This substitution results in a molecule that is four mass units heavier than the endogenous normeperidine. While behaving identically during sample preparation, extraction, and chromatographic separation, the mass spectrometer can differentiate between the analyte and the internal standard based on their distinct mass-to-charge ratios (m/z).
By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved. This ratio corrects for variations that can occur during the analytical workflow, such as:
-
Sample Loss during Extraction: Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., urine, plasma) can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Since the internal standard is chemically identical, it experiences the same matrix effects.
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, affect both the analyte and the internal standard equally.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for its ability to provide high accuracy and precision.
Visualizing the Workflow and Principles
To better illustrate the concepts, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship behind isotope dilution.
Caption: A flowchart illustrating the key steps in the quantitative analysis of normeperidine using this compound as an internal standard.
Caption: A diagram showing the logical relationship of how a known amount of an internal standard is used to determine an unknown amount of an analyte.
Quantitative Data and Method Parameters
The following tables summarize key quantitative data and parameters from validated analytical methods for the determination of normeperidine using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Parameter | Normeperidine | This compound |
| Precursor Ion (m/z) | 234.1 | 238.3 |
| Product Ion (m/z) | 160.1 | 164.2 |
| Second Product Ion (m/z) | 188.1 | - |
| Fragmentor Voltage (V) | 60 | 60 |
| Collision Energy (V) | - | - |
Data sourced from a study on the variability of the normeperidine-to-meperidine metabolic ratio.[2]
Table 2: Method Validation and Performance Characteristics (LC-MS/MS)
| Parameter | Value |
| Linearity Range | 1.00 - 20.00 µg/mL |
| Limit of Detection (LOD) | 0.49 µg/mL |
| Limit of Quantification (LOQ) | 1.00 µg/mL |
| Extraction Efficiency | 104% |
Data from a validated UPLC-MS/MS method for the determination of pethidine and norpethidine in urine.
Table 3: Method Validation and Performance Characteristics (GC/MS - for reference)
| Parameter | Value |
| Linearity Range | 25 - 1000 ng/mL |
| Lower Limit of Quantification | 25 ng/mL |
| Intra-day Precision (%RSD) | 2.0 - 12.0% |
| Inter-day Precision (%RSD) | 6.0 - 15.0% |
| Accuracy (%RE) | Within ± 10% |
| Absolute Recovery | 81.0 - 111.0% |
Data from a validated GC/MS method for the simultaneous determination of several opioids and their metabolites in human plasma.
Experimental Protocols
The following section outlines a representative experimental protocol for the quantitative analysis of normeperidine in a biological matrix (e.g., urine) using this compound as an internal standard. This protocol is a composite based on established methodologies.
Materials and Reagents
-
Normeperidine analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Blank biological matrix (e.g., drug-free urine) for calibration standards and quality controls
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate)
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a stock solution of normeperidine in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Calibration Standards: Spike the appropriate volume of each working standard solution into aliquots of the blank biological matrix to create a calibration curve with a minimum of five concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the blank biological matrix from a separate stock solution than the calibration standards.
Sample Preparation (Solid-Phase Extraction Example)
-
Sample Spiking: To 1 mL of each unknown sample, calibration standard, and QC sample, add a precise volume of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Sample Pre-treatment: Add a buffer solution (e.g., phosphate buffer, pH 6) to the samples and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a series of solvents to remove interfering substances (e.g., water followed by a weak organic solvent).
-
Elution: Elute the analyte and internal standard from the cartridges with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for both normeperidine and this compound as listed in Table 1.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of normeperidine to this compound for all samples, calibrators, and QCs.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is often used.
-
Quantification: Determine the concentration of normeperidine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound serves as a robust and reliable internal standard for the accurate quantification of normeperidine in complex biological matrices. Its mechanism of action, based on the principles of isotope dilution mass spectrometry, effectively compensates for analytical variability, leading to high-quality, defensible data. The implementation of a validated LC-MS/MS method utilizing this compound is essential for applications in clinical toxicology, forensic analysis, and pharmacokinetic studies within drug development.
References
Commercial suppliers of Normeperidine-D4.HCl certified reference material
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Normeperidine-D4.HCl certified reference material (CRM), its commercial suppliers, and its application in quantitative analysis. This guide is intended for researchers, scientists, and professionals in drug development, clinical toxicology, and forensic analysis.
Introduction
Normeperidine is the primary and toxic metabolite of the synthetic opioid meperidine (pethidine). Accurate quantification of normeperidine is crucial in clinical and forensic settings to monitor meperidine metabolism, assess toxicity, and investigate potential drug abuse. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. The deuterium-labeled standard co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, allowing for correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Commercial Suppliers of this compound CRM
Several reputable suppliers offer this compound as a certified reference material. These CRMs are manufactured and tested under stringent quality control systems, often accredited to ISO 17034 and ISO/IEC 17025, ensuring their suitability for use in regulated environments.
Key Suppliers:
-
Cerilliant (a brand of MilliporeSigma)
-
Cayman Chemical
-
LGC Standards
-
Lipomed
These suppliers typically provide the CRM as a solution in a certified concentration (e.g., 100 µg/mL or 1.0 mg/mL in methanol) or as a neat (solid) material.[1][2][3]
Data Presentation
The quantitative data for a specific lot of this compound CRM is provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always refer to the lot-specific CoA for the most accurate information. Below is a summary of typical data provided.
| Parameter | Typical Specification | Supplier Examples |
| Product Name | This compound | Cerilliant, Cayman Chemical, LGC Standards |
| CAS Number | 2749394-90-7 (for the hydrochloride salt) | All suppliers |
| Molecular Formula | C₁₄H₁₅D₄NO₂ · HCl | All suppliers |
| Concentration | 100 µg/mL or 1.0 mg/mL (for solutions) | Cerilliant, LGC Standards |
| Solvent | Methanol | Cerilliant, LGC Standards |
| Purity (Chemical) | ≥98% | Cayman Chemical |
| Isotopic Enrichment | Typically ≥99% for D4 | Value to be obtained from lot-specific CoA |
| Certified Concentration | Stated value ± uncertainty (e.g., 1.000 mg/mL ± 0.005 mg/mL) | Value to be obtained from lot-specific CoA |
| Accreditation | ISO 17034, ISO/IEC 17025 | Cerilliant, Cayman Chemical, LGC Standards |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of normeperidine in a biological matrix (e.g., urine or blood) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required limit of quantification.
a) For Urine Samples (Dilute-and-Shoot):
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of a working solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water).
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
b) For Blood/Plasma/Serum Samples (Protein Precipitation):
-
Pipette 100 µL of blood, plasma, or serum into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
b) Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Normeperidine: Precursor ion (Q1) m/z 234.1 → Product ion (Q3) m/z 160.1
-
Normeperidine-D4: Precursor ion (Q1) m/z 238.1 → Product ion (Q3) m/z 164.1
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of calibration standards of known normeperidine concentrations, each spiked with a constant concentration of this compound.
-
Plot the ratio of the peak area of normeperidine to the peak area of this compound against the concentration of normeperidine.
-
Perform a linear regression analysis to obtain the equation of the line.
-
For unknown samples, calculate the peak area ratio and use the regression equation to determine the concentration of normeperidine.
Mandatory Visualizations
References
Stability and Storage of Normeperidine-D4 HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Normeperidine-D4 hydrochloride (HCl). The information presented herein is crucial for ensuring the integrity and accuracy of research and analytical applications involving this certified reference material. Data has been compiled from manufacturer safety data sheets and stability studies of the analogous non-deuterated compound, meperidine HCl, to provide a thorough understanding of the compound's characteristics.
Core Stability and Storage Recommendations
Proper handling and storage are paramount to maintaining the chemical integrity of Normeperidine-D4 HCl. The following table summarizes the recommended conditions based on available data.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C for long-term storage of both neat solid and solutions. | [1] |
| Cool, dry conditions for shorter-term storage. | [2][3] | |
| Storage Conditions | Keep in a tightly sealed, well-ventilated container. | [2][3][4][5] |
| Light Exposure | Protect from light. | |
| Solutions | For solutions in flammable solvents like methanol, keep away from heat and ignition sources. | [4] |
| Stated Stability | At least 2 years when stored at -20°C. |
Physicochemical Stability Data
Table 1: Stability of Meperidine HCl Solutions in Polypropylene Syringes
| Concentration | Diluent | Storage Temperature | Duration | Percent of Initial Concentration Remaining |
| 0.25, 1, 10, 20, 30 mg/mL | 5% Dextrose | 4°C and 22°C | 28 days | > 90% |
| 0.25, 1, 10, 20, 30 mg/mL | Normal Saline | 4°C and 22°C | 28 days | > 90% |
Data from a study on the chemical stability of preservative-free meperidine hydrochloride solutions. All solutions were protected from light during storage.[6]
Table 2: Stability of Meperidine HCl Solutions in Patient-Controlled Analgesia (PCA) Devices
| Concentration | Storage Temperature | Duration for <5% Loss | Additional Observations |
| 5 and 20 mg/mL | Room Temperature | 21 days | No turbidity, pH and osmolarity remained constant. Protected from light. |
This study established the physicochemical and microbiological stability of meperidine hydrochloride in PCA devices.[7]
Table 3: Short-Term Stability of Normeperidine in Human Plasma
| Condition | Nominal Concentration | Mean Concentration ± SD | Coefficient of Variation (%) |
| Freeze/Thaw Cycles | 50 ng/mL | 49 ± 4 ng/mL | 8 |
| 500 ng/mL | 488 ± 24 ng/mL | 5 | |
| 1000 ng/mL | 976 ± 68 ng/mL | 7 | |
| Room Temperature (24h) | 50 ng/mL | 49 ± 4 ng/mL | 9 |
| 500 ng/mL | 502 ± 25 ng/mL | 7 | |
| 1000 ng/mL | 1002 ± 30 ng/mL | 3 |
This data, while from a biological matrix, provides insight into the short-term stability of normeperidine.[8]
Potential Degradation Pathways
The primary degradation pathway for normeperidine, similar to its parent compound meperidine, is hydrolysis of the ethyl ester to form normeperidinic acid. This process can be influenced by pH and temperature. The following diagram illustrates the metabolic and potential degradation pathways.
Caption: Metabolic and degradative pathways of meperidine and normeperidine.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of Normeperidine-D4 HCl involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Long-Term Stability Study Protocol
-
Sample Preparation: Prepare multiple aliquots of Normeperidine-D4 HCl as a neat solid and in a relevant solvent (e.g., methanol) at a known concentration.
-
Storage: Store the aliquots at the recommended long-term storage condition (-20°C) and, for comparison, at other conditions (e.g., 4°C, room temperature). Protect all samples from light.
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[9]
-
Data Evaluation: Assess the purity of the analyte and quantify any degradation products. The stability is confirmed if the concentration of the parent compound remains within a specified limit (e.g., ≥95%) of the initial concentration.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[10]
-
Acidic Hydrolysis:
-
Treat a solution of Normeperidine-D4 HCl with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Alkaline Hydrolysis:
-
Treat a solution of Normeperidine-D4 HCl with a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Monitor the reaction over time.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of Normeperidine-D4 HCl with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Monitor the reaction over time.
-
-
Thermal Degradation:
-
Expose the solid material and a solution to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Analyze at various time points.
-
-
Photostability:
-
Expose the solid material and a solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
-
Analysis: Analyze all stressed samples using a suitable analytical technique (e.g., HPLC-UV/MS) to separate and identify any degradation products.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of Normeperidine-D4 HCl.
Conclusion
Normeperidine-D4 HCl is a stable compound when stored under the recommended conditions of -20°C, protected from light, and in a tightly sealed container. While specific stability data for the deuterated compound is limited, information from its non-deuterated analog, meperidine HCl, provides valuable insights into its stability profile. For critical applications, it is recommended that users perform their own stability assessments using appropriate analytical methodologies as outlined in this guide to ensure the integrity of their results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Norpethidine - Wikipedia [en.wikipedia.org]
- 4. Is Meperidine the Drug That Just Won't Die? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Chemical stability of meperidine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Shelf-lives of morphine and pethidine solutions stored in patient-controlled analgesia devices: physico-chemical and microbiological stability study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape of Normeperidine-D4.HCl in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the regulatory information, experimental protocols, and biological pathways associated with Normeperidine-D4.HCl, a critical tool in contemporary analytical and forensic research. This document is intended to serve as a vital resource for professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of novel therapeutics.
Regulatory Framework and Compliance
Normeperidine, the parent compound of this compound, is recognized as a metabolite of meperidine and is classified as a controlled substance in numerous jurisdictions.[1] Understanding the regulatory landscape of its deuterated analog is paramount for ensuring compliance in a research setting.
United States Regulatory Status
In the United States, normeperidine is listed as a Schedule II controlled substance under the Controlled Substances Act (CSA), as regulated by the Drug Enforcement Administration (DEA).[1][2] Schedule II substances are defined as drugs with a high potential for abuse, which may lead to severe psychological or physical dependence.[2][3]
While there is no explicit, separate scheduling for this compound, the DEA's stance on analogs of controlled substances suggests that it is treated with the same level of control as its parent compound, particularly when used for research purposes involving a Schedule II substance. Researchers must adhere to the stringent registration, handling, storage, and record-keeping requirements mandated by the DEA for Schedule II compounds.[4] This includes obtaining the appropriate DEA registration for research with Schedule II substances.
The use of isotopically labeled compounds in research is also subject to FDA guidance, particularly in clinical studies. While this compound is primarily used as an internal standard in analytical, non-human research, any potential clinical application would necessitate adherence to FDA regulations for isotopically labeled drugs.
International Regulatory Considerations
Globally, the classification of normeperidine varies. For instance, in Canada, it is listed as a Schedule I substance under the Controlled Drugs and Substances Act.[5] In the United Kingdom, it falls under the Misuse of Drugs Act 1971. Researchers operating internationally must consult the specific regulations of the country in which the research is being conducted.
The export and import of deuterated compounds, including this compound, may also be subject to international controls related to nuclear non-proliferation, as deuterium is a controlled substance in this context. However, exemptions often apply for small quantities used in non-nuclear research.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its use as an internal standard in analytical testing.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₅D₄NO₂·HCl | N/A |
| Molecular Weight | 273.81 g/mol | N/A |
| Purity | Typically ≥98% | Commercially available standards |
| Storage Temperature | -20°C | Commercially available standards |
Experimental Protocols
The quantification of normeperidine in biological matrices is a critical aspect of forensic toxicology, clinical monitoring, and pharmacokinetic studies. The use of a deuterated internal standard like this compound is the gold standard for achieving accurate and precise results with mass spectrometry-based methods.
General Workflow for Normeperidine Quantification
The following diagram illustrates a typical workflow for the quantification of normeperidine in biological samples using this compound as an internal standard.
References
The Indispensable Role of Deuterium Labeling in Modern Analytical Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the pursuit of precision, accuracy, and reliability is paramount. Deuterium-labeled compounds have emerged as a cornerstone in achieving these goals, serving as superior internal standards for a multitude of analytical techniques. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterium-labeled analytical standards, with a focus on their critical role in mass spectrometry and nuclear magnetic resonance spectroscopy.
The Principle of Deuterium Labeling as an Internal Standard
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, provides a subtle yet powerful modification to analytical standards.[1][] By replacing one or more hydrogen atoms with deuterium, the chemical properties of the molecule remain nearly identical to the unlabeled analyte.[3] However, the increase in mass allows for its differentiation by mass spectrometry.[3] This unique characteristic makes deuterium-labeled compounds ideal internal standards, as they co-elute with the analyte during chromatographic separation and experience similar ionization and matrix effects, thereby providing a reliable reference for accurate quantification.[3][4]
The primary advantage of using a stable isotope-labeled (SIL) internal standard, such as a deuterated compound, is its ability to compensate for variations that can occur during sample preparation and analysis.[3][5][6] These variations can include sample loss during extraction, matrix-induced ion suppression or enhancement in mass spectrometry, and fluctuations in instrument response.[3][5] By adding a known amount of the deuterium-labeled standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used to accurately determine the analyte's concentration, regardless of these variations.[4]
Key Applications in Research and Development
Deuterium-labeled standards are indispensable across various scientific disciplines, particularly in pharmaceutical research and development.
-
Pharmacokinetic (PK) and Bioavailability Studies: Accurate measurement of drug and metabolite concentrations in biological matrices (e.g., plasma, urine) is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][7] Deuterium-labeled internal standards are the gold standard for these bioanalytical assays, ensuring the high level of accuracy and precision required for regulatory submissions.[4]
-
Drug Metabolism Studies: The use of deuterium-labeled compounds helps in identifying and quantifying metabolites.[7][8] By tracking the metabolic fate of a deuterated drug, researchers can elucidate metabolic pathways and identify potential drug-drug interactions.[]
-
Proteomics and Metabolomics: In complex biological systems, deuterium labeling is used for quantitative proteomics and metabolomics. For instance, stable isotope labeling by amino acids in cell culture (SILAC) can be adapted using deuterated amino acids to quantify protein expression levels.
-
Environmental Analysis: Isotope-labeled standards are crucial for the accurate quantification of pollutants and contaminants in environmental samples, where matrix effects can be significant.[9]
Quantitative Advantages of Deuterium-Labeled Standards
The use of deuterium-labeled internal standards significantly enhances the quality of quantitative analytical data. The following tables summarize the improvements in accuracy and precision, as well as the observed chromatographic isotope effects.
Table 1: Comparison of Assay Performance with and without Deuterium-Labeled Internal Standard
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Improvement in Precision |
| Kahalalide F | Analog Internal Standard | 96.8 | 8.6 | - |
| Kahalalide F | Deuterium-Labeled (SIL) | 100.3 | 7.6 | 11.6% |
| Sirolimus | Desmethoxyrapamycin (Analog) | - | 7.6 - 9.7 | - |
| Sirolimus | Sirolimus-d3 | - | 2.7 - 5.7 | 40-65% |
Data compiled from multiple sources. The improvement in precision is calculated as the percentage reduction in the standard deviation.[5][10]
Table 2: Chromatographic Isotope Effect: Retention Time Shifts
The substitution of hydrogen with deuterium can lead to a slight difference in retention time during chromatography, known as the chromatographic isotope effect.[11][12] Deuterated compounds typically elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography (RPLC).[12]
| Analytical Technique | Labeled vs. Unlabeled | Median Retention Time Shift (seconds) |
| UPLC | Light vs. Intermediate Labeled | 2.0 |
| UPLC | Light vs. Heavy Labeled | 2.9 |
| CZE | Light vs. Intermediate Labeled | 0.18 |
| CZE | Light vs. Heavy Labeled | 0.12 |
UPLC: Ultra-Performance Liquid Chromatography; CZE: Capillary Zone Electrophoresis. Data represents median shifts observed in a study of dimethyl-labeled E. coli tryptic digests.[12]
Experimental Protocols
Synthesis of Deuterium-Labeled Standards
The synthesis of deuterium-labeled compounds can be achieved through various methods, with hydrogen-deuterium (H-D) exchange being a common and cost-effective approach.[6][13]
General Protocol for H-D Exchange using a Palladium Catalyst:
-
Reactant Preparation: Dissolve the unlabeled starting material in a suitable solvent.
-
Catalyst Addition: Add a palladium-on-carbon (Pd/C) catalyst to the solution.
-
Deuterium Source: Introduce a deuterium source, such as deuterium gas (D₂) or deuterated water (D₂O), into the reaction vessel. In some methods, D₂ gas can be generated in situ from the reaction of aluminum with D₂O.[13]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 135°C) and maintain it for a specific duration to allow for the exchange of hydrogen atoms with deuterium.[13]
-
Work-up and Purification: After the reaction is complete, filter the catalyst and purify the deuterated product using standard techniques such as chromatography.
-
Characterization: Confirm the identity and isotopic purity of the deuterated compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Analysis using Deuterium-Labeled Internal Standards in LC-MS/MS
Step-by-Step Workflow:
-
Internal Standard Spiking: Add a precise and known amount of the deuterium-labeled internal standard to all samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process.
-
Sample Preparation: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and internal standard from the matrix.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The liquid chromatography system separates the analyte and the co-eluting internal standard from other components in the sample. The tandem mass spectrometer is set up to monitor specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.
-
Data Acquisition: Acquire the chromatograms for both the analyte and the internal standard.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
NMR Analysis of Deuterium-Labeled Compounds
Deuterium NMR (²H NMR) is a powerful technique for confirming the position and extent of deuterium incorporation in a molecule.[14][15]
Key Considerations for ²H NMR:
-
Solvent: Samples should be prepared in a non-deuterated solvent to avoid overwhelming the detector with the solvent signal.[16]
-
Locking: Deuterium NMR data is typically collected without a lock signal. Shimming can be performed on a separate sample containing a deuterated solvent before running the actual sample.[16]
-
Chemical Shifts: The chemical shifts in a ²H NMR spectrum are equivalent to those in a ¹H NMR spectrum.[16]
-
Quantitative Analysis: The integration of the peaks in a ²H NMR spectrum can be used to determine the relative abundance of deuterium at different positions in the molecule.
Visualizing Key Workflows and Concepts
The following diagrams, created using the Graphviz DOT language, illustrate fundamental workflows and concepts related to the use of deuterium-labeled standards.
Caption: Workflow for quantitative analysis using a deuterium-labeled internal standard (IS).
Caption: Workflow of an ADME study utilizing a deuterium-labeled drug and internal standard.
Caption: Conceptual diagram of the chromatographic isotope effect in reversed-phase chromatography.
Potential Challenges and Considerations
While deuterium-labeled standards are incredibly valuable, it is important to be aware of potential challenges:
-
Isotopic Scrambling: In some cases, hydrogen-deuterium scrambling can occur in the ion source or collision cell of the mass spectrometer, which can interfere with accurate quantification. Careful selection of precursor and product ions can mitigate this issue.
-
Chromatographic Isotope Effect: As shown in Table 2, the slight difference in retention time can, in rare cases, lead to differential matrix effects if a co-eluting interference has a very sharp concentration gradient.[17]
-
Purity of the Labeled Standard: The isotopic purity of the deuterium-labeled standard is critical. The presence of unlabeled analyte in the standard can lead to an overestimation of the analyte's concentration.
-
Stability of the Label: The deuterium label must be placed in a position on the molecule where it is not susceptible to exchange with hydrogen atoms from the solvent or matrix.[6] Generally, deuterium atoms on carbon are stable, while those on heteroatoms (O, N) can be labile.[6]
Conclusion
Deuterium labeling has revolutionized the field of analytical standards, providing researchers and drug development professionals with a powerful tool to enhance the accuracy, precision, and reliability of quantitative measurements. By closely mimicking the behavior of the analyte while being distinguishable by mass, deuterium-labeled internal standards effectively compensate for a wide range of analytical variabilities. A thorough understanding of their synthesis, application, and potential limitations, as outlined in this guide, is essential for leveraging their full potential in advancing scientific discovery and bringing safer, more effective drugs to market.
References
- 1. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. hwb.gov.in [hwb.gov.in]
- 9. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 10. researchgate.net [researchgate.net]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. studymind.co.uk [studymind.co.uk]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolism of Meperidine to Normeperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways involved in the conversion of the synthetic opioid analgesic meperidine to its principal and neurotoxic metabolite, normeperidine. The document details the enzymatic processes, presents quantitative kinetic data, and outlines the experimental protocols utilized in the characterization of these metabolic routes.
Introduction
Meperidine, a synthetic opioid of the phenylpiperidine class, is primarily metabolized in the liver. A significant metabolic pathway is the N-demethylation of meperidine, which results in the formation of normeperidine.[1][2] Normeperidine exhibits approximately half the analgesic potency of its parent compound but possesses twice the central nervous system stimulant activity.[1] The accumulation of normeperidine can lead to severe adverse effects, including tremors, myoclonus, and seizures, particularly in patients with renal impairment or those receiving high doses of meperidine over extended periods.[3][4] A thorough understanding of the metabolic pathways leading to normeperidine formation is therefore crucial for the safe and effective use of meperidine.
Meperidine N-Demethylation Pathway
The primary route of meperidine metabolism to normeperidine is through N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[5][6] Several CYP isoforms have been identified as contributors to this metabolic conversion, with varying degrees of involvement.
Key Enzymes in Meperidine N-Demethylation
In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP2B6, CYP3A4, and CYP2C19 as the principal enzymes responsible for the N-demethylation of meperidine.[1][5][7] While other isoforms such as CYP1A2 and CYP2D6 have been shown to be capable of forming normeperidine, their contribution to the overall clearance of meperidine is considered minor.[8][9]
The relative contributions of the major CYP isoforms to the intrinsic clearance of meperidine have been quantified, highlighting the significant role of CYP2B6 in this metabolic pathway.[1]
Quantitative Data on Meperidine N-Demethylation
The kinetics of meperidine N-demethylation have been characterized for the key contributing CYP enzymes. The following tables summarize the available quantitative data.
Table 1: Relative Contribution of CYP Isoforms to Meperidine Intrinsic Clearance
| CYP Isoform | Contribution to Intrinsic Clearance (%) |
| CYP2B6 | 57 |
| CYP3A4 | 28 |
| CYP2C19 | 15 |
| CYP3A5 | < 1 |
| CYP2D6 | < 1 |
| Data from Ramírez et al., 2004[1] |
Table 2: Kinetic Parameters for Meperidine N-demethylation by Recombinant CYP Enzymes
| Enzyme | Km (μM) | kcat (pmol/min/pmol P450) | Catalytic Efficiency (kcat/Km) (μL/min/pmol P450) |
| CYP2B6 | 262 ± 59 | 82 ± 17 | 0.31 |
| CYP2C19 | 167 ± 52 | 28 ± 5 | 0.17 |
| CYP3A4 | - | - | Markedly lower than CYP2B6 and CYP2C19 |
| Data from Murray et al., 2020[7][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of meperidine to normeperidine and a general experimental workflow for its investigation.
Caption: Metabolic pathway of meperidine to normeperidine.
References
- 1. CYP2B6, CYP3A4, and CYP2C19 are responsible for the in vitro N-demethylation of meperidine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. msacl.org [msacl.org]
The Pharmacokinetics of Normeperidine: A Technical Guide to its Formation, Elimination, and Clinical Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Normeperidine, the primary and active metabolite of the synthetic opioid meperidine, presents a significant clinical challenge due to its neurotoxic potential. Unlike its parent compound, normeperidine exhibits a prolonged half-life and reduced analgesic activity, coupled with potent central nervous system (CNS) excitatory effects that can manifest as tremors, myoclonus, delirium, and seizures. This technical guide provides an in-depth exploration of the pharmacokinetics of normeperidine, detailing its metabolic formation, distribution, and elimination. Particular emphasis is placed on patient populations at elevated risk for normeperidine accumulation and subsequent toxicity, namely individuals with renal or hepatic impairment and the elderly. This document summarizes key quantitative pharmacokinetic parameters, outlines detailed experimental protocols for its study, and visually represents the metabolic and neurotoxic pathways through structured diagrams, offering a comprehensive resource for researchers and drug development professionals.
Introduction
Meperidine, a synthetic opioid of the phenylpiperidine class, has been utilized for the management of moderate to severe pain. However, its clinical utility is significantly limited by the formation of its principal metabolite, normeperidine.[1] Normeperidine possesses approximately half the analgesic potency of meperidine but exhibits two to three times the CNS stimulant activity.[2] The accumulation of normeperidine is a primary cause of meperidine-associated neurotoxicity, a serious adverse effect that is not reversible with opioid antagonists like naloxone and may even be exacerbated by them.[3] Understanding the pharmacokinetic profile of normeperidine is therefore critical for mitigating the risks associated with meperidine administration.
Pharmacokinetics of Normeperidine
The pharmacokinetic profile of normeperidine is characterized by its slow elimination relative to its formation from meperidine, leading to its accumulation with repeated dosing of the parent drug.
Formation of Normeperidine
Normeperidine is formed in the liver primarily through N-demethylation of meperidine. This metabolic conversion is catalyzed by several cytochrome P450 (CYP) enzymes, with CYP2B6, CYP3A4, and CYP2C19 being the principal contributors.[4][5] The relative contribution of each enzyme to normeperidine formation can vary between individuals, depending on genetic polymorphisms and the presence of co-administered drugs that may act as inducers or inhibitors of these enzymes.[5]
Distribution
Limited specific data is available for the volume of distribution (Vd) of normeperidine. However, it is understood that like its parent compound, it distributes into various tissues. In cases of renal failure, alterations in protein binding and fluid balance can potentially influence the volume of distribution of both meperidine and normeperidine.[6]
Metabolism and Excretion
Normeperidine is further metabolized in the liver to normeperidinic acid via hydrolysis, which is then conjugated with glucuronic acid.[7] Both normeperidine and its metabolites are primarily excreted by the kidneys.[8] The renal clearance of normeperidine is significantly correlated with creatinine clearance.[9] Consequently, any impairment in renal function leads to a decreased elimination of normeperidine and its accumulation in the plasma.[10]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of normeperidine in different patient populations.
Table 1: Half-Life of Normeperidine in Various Patient Populations
| Patient Population | Half-Life (t½) in hours | Reference(s) |
| Healthy Adults | 15 - 30 | [7] |
| Patients with Renal Impairment | 30 - 40 | [7] |
| Patients with Hepatic Cirrhosis | Prolonged persistence in plasma | [6] |
Table 2: Clearance of Normeperidine
| Condition | Clearance Parameter | Value | Reference(s) |
| Hemodialysis | Plasma Clearance | 26.0 ± 11.4 mL/minute | [11] |
| Hemodialysis | Extraction Ratio | 10.8 ± 2.5% | [11] |
Clinical Significance of Normeperidine
The primary clinical significance of normeperidine lies in its dose-dependent neurotoxicity.
Mechanism of Neurotoxicity
The neurotoxic effects of normeperidine are attributed to its action as a central nervous system excitant. While the precise molecular mechanism is not fully elucidated, evidence suggests that normeperidine may act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[4][12] This antagonism can disrupt the delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission in the brain.[3][13] Blockade of NMDA receptors on inhibitory interneurons can lead to a disinhibition of excitatory glutamatergic and cholinergic pathways, resulting in neuronal hyperexcitability that manifests as the clinical symptoms of neurotoxicity.[4]
Clinical Manifestations of Neurotoxicity
The clinical presentation of normeperidine toxicity can range from mild to severe and includes:[7]
-
Anxiety and irritability
-
Tremors and muscle twitches
-
Myoclonus
-
Hallucinations
-
Delirium
-
Seizures
Risk Factors for Normeperidine Toxicity
Several factors can increase a patient's risk of developing normeperidine toxicity:
-
Renal Impairment: This is the most significant risk factor due to the reliance on renal excretion for normeperidine elimination.[10][14]
-
Hepatic Impairment: While the formation of normeperidine may be reduced in severe liver disease, its elimination is also impaired, leading to a risk of accumulation with repeated dosing.[6][10]
-
High Doses and Prolonged Use of Meperidine: Continuous or high-dose administration of meperidine increases the likelihood of normeperidine accumulation.[15]
-
Age: Elderly patients may be more susceptible due to age-related declines in renal function.[16]
-
Co-administration of CYP450 interacting drugs: Drugs that induce or inhibit CYP2B6, CYP3A4, or CYP2C19 can alter the rate of normeperidine formation.[5]
Experimental Protocols
Quantification of Normeperidine in Human Plasma by HPLC-MS/MS
This protocol outlines a general procedure for the determination of normeperidine concentrations in human plasma, a critical component of pharmacokinetic studies.
4.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add an internal standard (e.g., normeperidine-d4).
-
Vortex the sample to ensure thorough mixing.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by a buffer solution (e.g., phosphate buffer).
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, followed by a low-concentration organic solvent).
-
Elute the normeperidine and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a volatile acid or base).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for injection into the HPLC-MS/MS system.[2]
4.1.2. HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for normeperidine and its internal standard are monitored. For example, for normeperidine, a transition of m/z 234.1 → 160.1 could be used.[17]
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of normeperidine.
-
The concentration of normeperidine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]
-
In Vitro Assessment of Meperidine N-demethylation
This protocol describes a general method to study the enzymatic conversion of meperidine to normeperidine using human liver microsomes.
-
Incubation Mixture:
-
Prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding meperidine to the incubation mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 10-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
-
Sample Processing:
-
Centrifuge the mixture to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence and quantity of normeperidine using a validated analytical method, such as HPLC-MS/MS, as described in the previous protocol.
-
-
Enzyme Kinetics (Optional):
-
To determine kinetic parameters such as Km and Vmax, perform the experiment with a range of meperidine concentrations.
-
Visualizations
Caption: Metabolic pathway of meperidine to normeperidine.
Caption: Experimental workflow for normeperidine quantification.
Caption: Proposed signaling pathway for normeperidine neurotoxicity.
Conclusion
The pharmacokinetics of normeperidine are of paramount clinical importance due to its potential for accumulation and subsequent neurotoxicity. Its formation via hepatic CYP enzymes and its primary reliance on renal excretion make patients with kidney or liver disease particularly vulnerable. A thorough understanding of its pharmacokinetic profile, coupled with vigilant clinical monitoring, is essential for the safe use of its parent compound, meperidine. The experimental protocols and pathways detailed in this guide provide a foundational resource for further research into the precise mechanisms of normeperidine's effects and the development of strategies to mitigate its toxicity. Continued investigation in this area is crucial for optimizing pain management strategies while ensuring patient safety.
References
- 1. GABAA Receptors in Normal Development and Seizures: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meperidine pharmacokinetics and effects on physiologic parameters and thermal threshold following intravenous administration of three doses to horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Accumulation of normeperidine, an active metabolite of meperidine, in patients with renal failure of cancer. | Semantic Scholar [semanticscholar.org]
- 6. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presystemic metabolism of meperidine to normeperidine in normal and cirrhotic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clearance of meperidine and its metabolite normeperidine in hemodialysis patients with chronic noncancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acpjournals.org [acpjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. The clinical pharmacology of meperidine--comparison of routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Excitotoxicity - Wikipedia [en.wikipedia.org]
Methodological & Application
GC-MS Protocol for Meperidine and Normeperidine Analysis with a Deuterated Standard
Application Note
Introduction
Meperidine (also known as pethidine) is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It is metabolized in the liver to normeperidine, an active metabolite with a longer half-life and potential for neurotoxicity, particularly in patients with renal impairment. Accurate and sensitive quantification of both meperidine and normeperidine in biological matrices is crucial for clinical monitoring, forensic toxicology, and pharmacokinetic studies. This application note provides a detailed protocol for the simultaneous determination of meperidine and normeperidine in human plasma using gas chromatography-mass spectrometry (GC-MS) with meperidine-d4 as a deuterated internal standard. The use of a deuterated internal standard is critical for correcting for variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[1][2]
Principle
This method involves the extraction of meperidine, normeperidine, and the meperidine-d4 internal standard from a plasma sample via liquid-liquid extraction (LLE). The extracted analytes are then concentrated and analyzed by GC-MS in the Selected Ion Monitoring (SIM) mode. This highly selective and sensitive mode allows for the accurate quantification of the target compounds by monitoring their characteristic mass-to-charge (m/z) ratios.
Materials and Reagents
-
Analytes: Meperidine hydrochloride, Normeperidine hydrochloride
-
Internal Standard: Meperidine-d4 hydrochloride
-
Solvents: Methanol (HPLC grade), Ethyl Acetate (GC grade), n-Hexane (GC grade)
-
Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Deionized Water
-
Equipment:
-
Gas Chromatograph with Mass Selective Detector (GC-MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
-
Pipettes and tips
-
Glass test tubes
-
Experimental Protocols
Standard and Quality Control (QC) Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve meperidine HCl, normeperidine HCl, and meperidine-d4 HCl in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solution (10 µg/mL): Prepare a combined working standard solution of meperidine and normeperidine at a concentration of 10 µg/mL by diluting the primary stock solutions with methanol.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of meperidine-d4 at a concentration of 1 µg/mL by diluting the primary stock solution with methanol.
-
Calibration Standards and QCs: Prepare calibration standards and quality control samples by spiking appropriate amounts of the working standard solution into drug-free human plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma sample, calibration standard, or QC into a glass test tube.
-
Add 100 µL of the 1 µg/mL meperidine-d4 internal standard working solution to each tube and vortex for 10 seconds.
-
Add 200 µL of 1 M Sodium Hydroxide (NaOH) to each tube to basify the sample and vortex for 10 seconds.
-
Add 5 mL of a n-hexane:ethyl acetate (9:1 v/v) extraction solvent to each tube.
-
Cap and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass test tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to an autosampler vial with an insert for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line: 280°C
-
MS Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
MS Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Quantitative Data Summary
| Parameter | Meperidine | Normeperidine |
| Calibration Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Meperidine | 247 | 246 | 172 |
| Normeperidine | 233 | 158 | 187 |
| Meperidine-d4 (IS) | 251 | - | - |
Visualization
Caption: Workflow for GC-MS analysis of meperidine and normeperidine.
References
Application Notes and Protocols for Normeperidine Analysis in Urine
These application notes provide detailed protocols and performance data for the sample preparation of normeperidine from urine matrices, intended for researchers, scientists, and drug development professionals. The following sections detail various extraction techniques, including Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Protein Precipitation, to ensure reliable and accurate quantification of normeperidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Normeperidine is the primary active metabolite of meperidine (also known as pethidine), an opioid analgesic.[1][2] Due to its central nervous system excitatory effects, particularly in patients with renal impairment, monitoring normeperidine levels in urine is crucial for clinical and forensic toxicology.[3] Accurate quantification requires robust and efficient sample preparation to remove interfering matrix components from urine. This document outlines validated methods for sample clean-up prior to instrumental analysis.
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as required sensitivity, sample throughput, and available instrumentation. The most common methods for normeperidine in urine include Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Protein Precipitation.
Hydrolysis of Glucuronide Metabolites
For comprehensive analysis, a hydrolysis step is often employed to cleave glucuronide conjugates and measure the total (free and conjugated) normeperidine concentration.[4]
Protocol for Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add 10 µL of β-glucuronidase (≥100,000 units/mL).[5]
-
Incubate the mixture at 40-60°C for 1-2 hours.[6]
-
Allow the sample to cool to room temperature before proceeding with extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides clean extracts, leading to reduced matrix effects and improved analytical sensitivity.[7][8] Mixed-mode cation exchange cartridges are commonly used for the extraction of basic drugs like normeperidine.
Experimental Protocol: Mixed-Mode Cation Exchange SPE
This protocol is adapted for a generic mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer.[9] Do not allow the cartridge to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[9]
-
-
Washing:
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared elution solvent (e.g., ethyl acetate:methanol:ammonium hydroxide).[5]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 0.1% formic acid in water/methanol).[5]
-
Workflow for Solid-Phase Extraction
Caption: Solid-Phase Extraction (SPE) workflow for normeperidine analysis.
Supported Liquid Extraction (SLE)
SLE offers a simplified workflow compared to traditional liquid-liquid extraction (LLE) by immobilizing the aqueous sample on an inert support, allowing for a more efficient extraction into an immiscible organic solvent.
Experimental Protocol: Supported Liquid Extraction
-
Sample Pre-treatment:
-
To 200 µL of hydrolyzed urine, add 175 µL of 100 mM ammonium acetate (pH 4).[6]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SLE plate or cartridge and allow it to absorb for 5 minutes.[6]
-
-
Elution:
-
Post-Elution:
-
Apply gentle positive pressure or vacuum to ensure complete elution.[6]
-
Evaporate the collected eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Workflow for Supported Liquid Extraction
References
- 1. An analytical approach to determining pethidine: An investigation of 18 patients' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accumulation of normeperidine, an active metabolite of meperidine, in patients with renal failure of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. fishersci.com [fishersci.com]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. forensicresources.org [forensicresources.org]
Application Note: Solid-Phase Extraction of Normeperidine from Human Plasma for GC-MS Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction of normeperidine, the primary active metabolite of meperidine, from human plasma samples using solid-phase extraction (SPE). The described method is based on a validated gas chromatography-mass spectrometry (GC-MS) procedure for the simultaneous quantification of several opioids and their metabolites.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for normeperidine analysis in a forensic or therapeutic monitoring context.[1][2]
Introduction
Normeperidine is the main bioactive metabolite of the synthetic opioid analgesic meperidine. Due to its neurotoxic potential, monitoring normeperidine levels in plasma is crucial, particularly in therapeutic drug monitoring and forensic toxicology.[1] Solid-phase extraction is a widely used technique for the clean-up and concentration of analytes from complex biological matrices like plasma, offering significant advantages over liquid-liquid extraction by minimizing matrix effects and improving analytical sensitivity.[3][4] This document outlines a robust SPE protocol coupled with GC-MS for the accurate quantification of normeperidine.
Experimental Protocol
This protocol is adapted from the method described by Fernández et al. (2017) for the simultaneous analysis of meperidine, normeperidine, and other opioids.[1][5]
Materials and Reagents:
-
SPE Cartridges: Clean Screen® (CSDAU 303)[5]
-
Internal Standard (IS): Deuterated normeperidine (NMEP-d) solution[5]
-
Reagents:
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
GC-MS system[1]
-
Sample Preparation:
-
To 500 µL of plasma, add the internal standard (deuterated normeperidine).[1][2]
-
For samples requiring the analysis of norpropoxyphene in addition to normeperidine, a strong alkaline treatment is necessary. This involves the addition of sodium hydroxide to convert norpropoxyphene to norpropoxyphene amide.[1][2] This step is crucial for the simultaneous analysis described in the source method.
-
Vortex the sample to ensure thorough mixing.
-
Centrifuge the sample to pellet any precipitated proteins. The supernatant is then used for SPE.[5]
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridges with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. The specific wash solvents and volumes should be optimized to ensure the removal of matrix components without eluting normeperidine. In the referenced study, methanol was found to elute a co-analyte, so care must be taken in selecting the appropriate wash solvent.[1]
-
Elution: Elute normeperidine from the cartridge using an appropriate organic solvent. The referenced method utilizes a single elution step.[1][2]
-
Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 25 µL of ethyl acetate.[5] The sample is now ready for GC-MS analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The reconstituted sample is analyzed using a GC-MS system. The specific parameters for the GC column, temperature program, and MS detector should be optimized for the separation and detection of normeperidine. The referenced method achieved separation and quantification by gas chromatography–electron ionization mass spectrometry in selected ion monitoring mode.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of the SPE-GC/MS method for normeperidine as reported by Fernández et al. (2017).[1][2]
Table 1: Method Validation Parameters for Normeperidine [1][2]
| Parameter | Result |
| Linearity Range | 25–1000 ng/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
Table 2: Precision and Accuracy for Normeperidine [1][2]
| Parameter | Relative Standard Deviation (RSD) |
| Intra-day Precision | 2.0–12.0% |
| Inter-day Precision | 6.0–15.0% |
| Accuracy (Relative Error) | Within ±10% |
Table 3: Recovery and Extraction Efficiency for Normeperidine [1]
| Parameter | Range |
| Absolute Recovery | 81.0–111.0% |
| Extraction Efficiency | 81.0–105.0% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for normeperidine extraction from plasma.
Caption: Metabolic pathway of meperidine to normeperidine.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Efficiency Liquid-Liquid Extraction of Normeperidine-D4.HCl from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of Normeperidine-D4.HCl, a deuterated internal standard for the toxic metabolite of meperidine, from human plasma. The described method is optimized for downstream analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), making it suitable for clinical toxicology, pain prescription monitoring, and forensic analysis.[1] The protocol employs a straightforward basification and organic solvent extraction, ensuring high recovery and minimal matrix effects.
Introduction
Normeperidine is the primary and toxic metabolite of the synthetic opioid meperidine.[1][2] Its accumulation can lead to adverse effects, including seizures.[2] Accurate quantification of normeperidine in biological matrices is therefore critical. This compound serves as an ideal internal standard for these analyses due to its similar chemical properties and distinct mass.[1]
Liquid-liquid extraction is a widely used technique for the separation of analytes from complex biological samples.[3] This method relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] For basic compounds like normeperidine, adjusting the pH of the aqueous phase to be basic deprotonates the analyte, increasing its solubility in an organic solvent and enabling efficient extraction. This application note provides a detailed LLE protocol for this compound from human plasma.
Materials and Methods
Materials
-
Human Plasma
-
This compound solution (e.g., 100 µg/mL in methanol)[1]
-
Organic Solvent Blend: Hexane:Ethyl Acetate (9:1, v/v)
-
Basifying Agent: 1 M Sodium Hydroxide (NaOH)
-
Acidifying Agent: 0.1 M Hydrochloric Acid (HCl)
-
Reconstitution Solvent: Mobile phase or appropriate solvent for the analytical instrument
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Experimental Protocol
A detailed step-by-step procedure for the liquid-liquid extraction of this compound from human plasma is provided below.
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Spike the plasma sample with the appropriate volume of this compound internal standard solution.
-
-
Basification:
-
Add 50 µL of 1 M NaOH to the plasma sample.
-
Vortex for 30 seconds to ensure thorough mixing and to adjust the pH to the basic range.
-
-
Liquid-Liquid Extraction:
-
Add 1.0 mL of the Hexane:Ethyl Acetate (9:1) solvent blend to the basified plasma sample.
-
Vortex vigorously for 2 minutes to facilitate the transfer of Normeperidine-D4 from the aqueous to the organic phase.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube, avoiding any disturbance of the aqueous layer or the protein interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., the initial mobile phase of the chromatographic system).
-
Vortex for 30 seconds to ensure complete dissolution of the analyte.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS or GC-MS.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this LLE protocol. (Note: The following data is representative and may vary depending on the specific laboratory conditions and equipment.)
| Parameter | Value |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Experimental Workflow Diagram
References
Application Notes and Protocols for the GC-MS Analysis of Normeperidine Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of normeperidine for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols for acylation and silylation, along with a method for analysis without derivatization, are presented to enhance analyte stability, improve chromatographic resolution, and increase sensitivity.
Introduction
Normeperidine is the primary active metabolite of the synthetic opioid meperidine. Its analysis is crucial in clinical and forensic toxicology, as well as in pharmaceutical research, due to its neurotoxic properties. Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the quantification of normeperidine. However, due to its polarity, derivatization is often employed to improve its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity.[1] The most common derivatization techniques for compounds containing primary or secondary amine groups, such as normeperidine, are acylation and silylation.[1]
This document outlines validated protocols for these derivatization methods and includes a comparative method without derivatization.
Derivatization Methods and Experimental Protocols
Acylation with Heptafluorobutyric Anhydride (HFBA)
Acylation involves the introduction of an acyl group into a molecule. For normeperidine, the secondary amine is the target for this reaction. Heptafluorobutyric anhydride (HFBA) is a common acylation reagent that creates a stable, volatile derivative with excellent electron-capturing properties, enhancing sensitivity in electron capture detection or providing characteristic mass spectra.
Experimental Protocol:
-
Sample Preparation: To 1 mL of the sample (e.g., plasma, urine, or a standard solution), add an appropriate internal standard.
-
Extraction: Perform a liquid-liquid extraction under basic conditions (e.g., with n-butyl chloride at pH 9.5) to isolate normeperidine.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization:
-
Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA) to the dried extract.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 70°C for 20 minutes.
-
-
Final Evaporation: Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Parameters (Typical):
-
Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation replaces the active hydrogen in the amine group of normeperidine with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte. BSTFA is a powerful silylating agent that reacts effectively with primary and secondary amines.
Experimental Protocol:
-
Sample Preparation and Extraction: Follow steps 1-3 as described in the acylation protocol.
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Add 50 µL of a suitable solvent like acetonitrile or pyridine.
-
Vortex the mixture for 30 seconds.
-
Incubate at 70°C for 30 minutes.
-
-
Injection: After cooling to room temperature, inject an aliquot directly into the GC-MS system.
GC-MS Parameters: The GC-MS parameters can be similar to those used for the acylation method, with potential adjustments to the temperature program based on the volatility of the TMS-derivative.
Quantitative Data Summary
The following table summarizes the validation parameters for a GC-MS method for the simultaneous determination of meperidine and normeperidine in human plasma without derivatization, as reported by Fernández et al. This data is provided as a benchmark for comparison with derivatization methods.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Absolute Recovery (%) |
| Normeperidine | 25 - 1000 | 25 | 2.0 - 12.0 | 6.0 - 15.0 | ± 10 | 81.0 - 111.0 |
Data sourced from Fernández et al.[1]
Method Without Derivatization
For comparison, a validated method for the direct analysis of normeperidine in plasma without derivatization is available.[1] This approach simplifies sample preparation but may require a more sensitive instrument or careful optimization of chromatographic conditions to achieve desired performance.
Experimental Protocol (without derivatization):
-
Sample Preparation: To 500 µL of plasma, add a deuterated internal standard.
-
Alkaline Treatment and Extraction: Incorporate a strong alkaline treatment followed by a one-step solid-phase extraction (SPE).
-
Elution and Analysis: Elute the analytes and inject the extract directly into the GC-MS system.
GC-MS Parameters: The GC-MS conditions would be optimized for the analysis of the underivatized, more polar compound, which may involve a different temperature program and column chemistry compared to the analysis of the derivatized counterparts.
Visualizations
Caption: General workflow for the GC-MS analysis of normeperidine.
Caption: Acylation of normeperidine with HFBA.
Caption: Silylation of normeperidine with BSTFA.
References
Application Notes and Protocols for Clinical Urine Drug Testing of Normeperidine using Normeperidine-D4.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meperidine, a synthetic opioid prescribed for moderate to severe pain, is metabolized in the liver to its primary and toxic metabolite, normeperidine.[1] Accumulation of normeperidine can lead to adverse effects such as delirium and seizures, making the monitoring of both meperidine and normeperidine in urine a critical aspect of pain management and clinical toxicology.[1] This document provides detailed application notes and protocols for the quantitative analysis of normeperidine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Normeperidine-D4.HCl as a stable isotope-labeled internal standard (SIL-IS).
The use of a SIL-IS like this compound is crucial for accurate and precise quantification in complex biological matrices such as urine.[2][3][4] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby normalizing variations during sample preparation and analysis.[2][3] This approach minimizes matrix effects and improves the reliability of the bioanalytical method.[2]
Metabolic Pathway of Meperidine
Meperidine is extensively metabolized in the liver primarily through N-demethylation by cytochrome P450 enzymes, including CYP2B6, CYP3A4, and CYP2C19, to form normeperidine.[1] Both meperidine and normeperidine can be further hydrolyzed to their respective inactive acidic metabolites, which can then undergo conjugation before renal excretion.[1]
Caption: Metabolic pathway of meperidine to normeperidine and other metabolites.
Experimental Protocol: Quantitative Analysis of Normeperidine in Urine by LC-MS/MS
This protocol outlines a typical workflow for the analysis of normeperidine in urine, incorporating this compound as an internal standard.
Materials and Reagents
-
Normeperidine certified reference material
-
This compound certified reference material[5]
-
HPLC grade water, acetonitrile, methanol, and formic acid[1]
-
β-glucuronidase[6]
-
Ammonium acetate buffer (100 mM, pH 5.95)[6]
-
Solid-phase extraction (SPE) cartridges (e.g., strong-cation-exchange)[6]
-
Drug-free human urine for calibrators and quality controls
Sample Preparation
The sample preparation process involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by a cleanup step to remove matrix interferences.
Caption: Workflow for urine sample preparation for LC-MS/MS analysis.
Detailed Steps:
-
Enzymatic Hydrolysis: To 1 mL of urine, add 100 µL of β-glucuronidase solution (prepared by diluting 1 g in 20 mL of deionized water).[6]
-
Incubation: Vortex the samples and incubate at 60°C for 2 hours.[6]
-
Centrifugation: After incubation, centrifuge the samples to pellet any precipitated proteins.[6]
-
Internal Standard Spiking: Transfer the clarified supernatant to a clean tube and add a known concentration of this compound internal standard solution.
-
Dilution: Dilute the sample with 1 mL of 100 mM ammonium acetate buffer (pH 5.95).[6]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the diluted urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas at approximately 45°C.[6] Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of normeperidine.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Zorbax SB C18, 2.1 x 50 mm, 1.8 µm, or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 50°C[1] |
| Injection Volume | 5 µL |
| Gradient | A suitable gradient should be developed to ensure chromatographic separation of analytes from matrix components. |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| Gas Temperature | 350°C[7] |
| Gas Flow | 12 L/min[7] |
| Nebulizer | 50 psi[7] |
| Capillary Voltage | 2,000 V[7] |
Table 3: MRM Transitions for Normeperidine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Normeperidine | 234.1 | 188.1 | Quantifier ion transition[1] |
| 234.1 | 160.1 | Qualifier ion transition for identity confirmation[1] | |
| Normeperidine-D4 | 238.3 | 164.2 | Transition for the deuterated internal standard[1] |
Calibration and Quality Control
-
A multi-point calibration curve should be prepared by spiking drug-free urine with known concentrations of normeperidine.
-
The calibration curve should demonstrate linearity with a coefficient of determination (R²) of ≥0.99.[1]
-
Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Table 4: Example Assay Performance Characteristics
| Parameter | Typical Value |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL[1] |
| Upper Limit of Linearity | 100,000 ng/mL[1] |
| Intra-assay Precision (CV%) | <15% |
| Inter-assay Precision (CV%) | <15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
Data Analysis and Interpretation
The concentration of normeperidine in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. Results are typically reported in ng/mL. To account for variations in urine dilution, it is recommended to normalize the results to creatinine concentration (reported as mg/g of creatinine).[1]
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantitative determination of normeperidine in clinical urine samples. This approach is essential for accurate patient monitoring, ensuring therapeutic efficacy, and minimizing the risk of toxicity associated with meperidine treatment. The detailed protocol and methodologies presented in these application notes serve as a comprehensive guide for researchers and clinicians in the field of urine drug testing.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS Analysis of Normeperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the LC-MS/MS analysis of normeperidine.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving ion suppression affecting normeperidine analysis.
Question: My normeperidine signal is low, inconsistent, or completely absent. How do I determine if ion suppression is the cause?
Answer:
To determine if ion suppression is affecting your normeperidine signal, a systematic investigation is required. The following workflow can help pinpoint the issue.
Experimental Protocol: Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Prepare a solution of normeperidine in a compatible solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Infuse this solution post-column into the mobile phase flow using a syringe pump and a T-connector before the mass spectrometer inlet.
-
Establish a stable baseline signal for normeperidine.
-
Inject a blank matrix sample (e.g., extracted plasma or urine without normeperidine).
-
Monitor the normeperidine signal. A dip in the baseline indicates the retention time at which matrix components are eluting and causing ion suppression.[1]
Question: Ion suppression is confirmed. What are the most effective strategies to mitigate it for normeperidine analysis?
Answer:
Once ion suppression is confirmed, you can employ several strategies, often in combination, to minimize its impact on normeperidine quantification.
1. Optimize Sample Preparation:
The goal is to remove interfering matrix components before analysis. Normeperidine is a basic compound, which can guide the choice of extraction method.
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange SPE is often effective for basic compounds like normeperidine.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and choice of organic solvent to selectively extract normeperidine.
-
Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE and may result in significant ion suppression.
Experimental Protocol: Solid-Phase Extraction (SPE) for Normeperidine
This protocol provides a starting point for developing a robust SPE method for normeperidine from plasma.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elution: Elute normeperidine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Table 1: Comparison of Sample Preparation Techniques for Basic Drug Analysis
| Technique | Pros | Cons | Typical Recovery for Basic Drugs |
| SPE | High selectivity, clean extracts, good for automation.[3] | Method development can be complex. | 80-100% |
| LLE | Good for removing phospholipids, can be highly selective. | Can be labor-intensive, emulsion formation can be an issue. | 70-95% |
| PPT | Simple, fast, and inexpensive. | Less clean extracts, high potential for matrix effects.[4] | 60-90% |
2. Optimize Chromatographic Separation:
The aim is to chromatographically separate normeperidine from co-eluting, suppression-inducing matrix components.
-
Gradient Modification: A shallower gradient can improve the resolution between normeperidine and interfering peaks.
-
Column Chemistry: Consider using a different stationary phase. A biphenyl or pentafluorophenyl (PFP) column can offer different selectivity for basic compounds compared to a standard C18 column.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact the ionization efficiency of normeperidine. Formic acid or ammonium formate are common choices for positive mode ESI.[5][6]
Experimental Protocol: UPLC-MS/MS Method for Normeperidine
This is a starting point for a UPLC-MS/MS method.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
A SIL-IS (e.g., normeperidine-d4) is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to normeperidine, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for normeperidine?
A1: The most commonly used precursor ion for normeperidine is [M+H]⁺ at m/z 234.2. The product ions will depend on the specific instrument and collision energy.
Table 2: Example MRM Transitions for Normeperidine
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| 234.2 | 160.0 | 20 | Positive |
| 234.2 | 42.1 | 36 | Positive |
Note: These values should be optimized on your specific instrument.[7]
Q2: Can the choice of ionization source affect ion suppression for normeperidine?
A2: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). If your instrument has an APCI source, it may be worth evaluating for normeperidine analysis, especially if you are unable to resolve ion suppression issues with ESI.
Q3: My normeperidine peak shape is poor (tailing or fronting). Could this be related to ion suppression?
A3: Poor peak shape is not a direct indicator of ion suppression, but the underlying causes can be related. For basic compounds like normeperidine, peak tailing can be caused by secondary interactions with acidic silanols on the column stationary phase.[8][9] This can be addressed by:
-
Using a highly end-capped column.
-
Operating at a low mobile phase pH (e.g., with formic acid) to suppress the ionization of silanols.
-
Using a column with a different stationary phase chemistry.
Peak fronting can be a sign of column overload or a mismatch between the injection solvent and the initial mobile phase.
Q4: How can I proactively avoid ion suppression during method development for normeperidine?
A4: A proactive approach during method development is crucial.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. youtube.com [youtube.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
Technical Support Center: Optimizing Chromatographic Separation of Meperidine and Normeperidine
Welcome to the technical support center for the chromatographic separation of meperidine and its primary metabolite, normeperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for separating meperidine and normeperidine?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][2][3][4] HPLC is frequently used for its versatility in handling liquid samples, while GC-MS is a robust technique, sometimes requiring derivatization of normeperidine to improve its chromatographic properties.[5]
Q2: Why is the separation of meperidine and normeperidine often challenging?
A2: The separation can be challenging due to the structural similarity of the two compounds. Normeperidine is the N-demethylated metabolite of meperidine. This small structural difference can lead to co-elution or poor resolution if the chromatographic conditions are not optimized.[6] Additionally, as basic compounds, they are prone to interacting with silanol groups on silica-based columns, which can cause peak tailing.[7][8]
Q3: What is peak tailing, and why is it a common issue with these analytes?
A3: Peak tailing is a phenomenon where the back end of a chromatographic peak is drawn out, resulting in an asymmetrical shape.[7][8][9] For basic compounds like meperidine and normeperidine, this is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[7][8] This can lead to inaccurate peak integration and reduced resolution.[10]
Q4: How does the pH of the mobile phase affect the separation?
A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes.[11] Meperidine and normeperidine are basic compounds, and controlling the mobile phase pH can affect their retention and peak shape.[12][13][14] Working at a low pH (around 2.5-3.5) can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[15]
Q5: What are typical sample preparation techniques used for analyzing meperidine and normeperidine in biological matrices?
A5: Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[16][17] These methods are used to isolate the analytes from complex matrices like plasma, serum, and urine, remove interferences, and concentrate the sample.[1][18][19]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Meperidine and Normeperidine Peaks
Poor separation between the meperidine and normeperidine peaks is a frequent challenge. The following steps can help improve resolution.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
| Possible Cause | Recommended Solution |
| Mobile phase composition is not optimal. | Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve separation.[20][21] Consider using a different organic modifier. |
| Incorrect mobile phase pH. | For these basic analytes on a C18 column, lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can improve separation by controlling the ionization of the analytes and silanol groups.[15] |
| Flow rate is too high. | Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[11] |
| Column degradation. | Over time, column performance degrades. Replace the column with a new one of the same type. If the problem persists, consider a column with a different selectivity. |
Issue 2: Peak Tailing for Meperidine and/or Normeperidine
Asymmetrical peaks with a "tail" are a common problem for basic analytes.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
| Possible Cause | Recommended Solution |
| Secondary interactions with silanol groups. | Lower the mobile phase pH to 2.5-3.5 to protonate the basic analytes and suppress the ionization of residual silanols.[15] Alternatively, add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%). |
| Inadequate buffering. | Ensure the buffer concentration is sufficient to maintain a stable pH. A typical concentration is in the range of 10-50 mM. |
| Column type. | Use a modern, high-purity, end-capped C18 column, which has fewer active silanol sites. Columns specifically designed for the analysis of basic compounds are also a good option.[9] |
| Column overload. | Injecting too much sample can lead to peak distortion.[7] Try diluting the sample or reducing the injection volume. |
| Contamination. | Contaminants in the sample or from the system can interact with the column. Ensure proper sample cleanup and system maintenance.[7] |
Experimental Protocols
Example HPLC-UV Method
This protocol is a representative starting point for the separation of meperidine and normeperidine. Optimization will likely be required for your specific instrumentation and sample matrix.
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient Program:
Time (min) %B 0.0 10 10.0 60 12.0 90 14.0 90 14.1 10 | 18.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Example GC-MS Method
This is a general protocol for GC-MS analysis, which may require derivatization for normeperidine.
-
Chromatographic System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.[16]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[16]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Note: Specific ions for meperidine and normeperidine (and its derivative) should be determined from standard spectra.
-
Data Presentation
The following tables provide example quantitative data that might be obtained during method development and validation.
Table 1: Example Retention Times and Resolution under Different Mobile Phase Conditions
| Mobile Phase Composition (Acetonitrile:Buffer) | Meperidine Retention Time (min) | Normeperidine Retention Time (min) | Resolution (Rs) |
| 30:70 | 5.8 | 6.5 | 1.8 |
| 40:60 | 4.2 | 4.7 | 1.4 |
| 50:50 | 3.1 | 3.5 | 1.1 |
Table 2: Effect of pH on Peak Tailing (Asymmetry Factor)
| Mobile Phase pH | Meperidine Asymmetry Factor | Normeperidine Asymmetry Factor |
| 5.0 | 1.9 | 2.1 |
| 4.0 | 1.5 | 1.6 |
| 3.0 | 1.1 | 1.2 |
Table 3: Sample Preparation Recovery Data
| Analyte | Extraction Method | Mean Recovery (%) | RSD (%) |
| Meperidine | LLE | 92.5 | 4.8 |
| Normeperidine | LLE | 88.9 | 5.2 |
| Meperidine | SPE | 95.1 | 3.5 |
| Normeperidine | SPE | 91.7 | 4.1 |
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. dl.astm.org [dl.astm.org]
- 4. Gas chromatographic analysis of meperidine and normeperidine: determination in blood after a single dose of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of meperidine and normeperidine in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Meperidine disposition in man: influence of urinary pH and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of urinary pH on pethidine kinetics in healthy volunteer subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-methyl-D-aspartate receptor channel block by meperidine is dependent on extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. researchgate.net [researchgate.net]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. researchgate.net [researchgate.net]
- 19. labcorp.com [labcorp.com]
- 20. Mobile phase optimisation in the separation of antiepileptic drugs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. provost.utsa.edu [provost.utsa.edu]
Technical Support Center: Addressing Matrix Effects in Normeperidine Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of normeperidine in biological samples.
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating common issues related to matrix effects during normeperidine analysis.
Q1: I am observing significant ion suppression for normeperidine in my plasma samples. How can I identify the cause and mitigate this issue?
A1: Ion suppression is a frequent challenge in bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a reduced signal. Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Confirm and Quantify the Matrix Effect
It is crucial to first confirm and quantify the extent of ion suppression. The post-extraction spike method is the industry-standard approach for this evaluation.
Experimental Protocol: Quantifying Matrix Effect (Post-Extraction Spike Method)
-
Sample Sets Preparation: Prepare three distinct sets of samples:
-
Set A (Neat Solution): Normeperidine and its internal standard (IS) are spiked into the final reconstitution solvent.
-
Set B (Post-Spiked Sample): An extract of a blank biological matrix is prepared, and then normeperidine and its IS are spiked into this final extract.
-
Set C (Pre-Spiked Sample): Normeperidine and its IS are spiked into the biological matrix before the extraction process begins.
-
-
Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): This is calculated as the peak area of the analyte in Set B divided by the peak area of the analyte in Set A. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
-
Recovery (%RE): This is determined by dividing the peak area of the analyte in Set C by the peak area in Set B and multiplying by 100.
-
Step 2: Evaluate and Optimize Your Sample Preparation Method
The choice of sample preparation technique is paramount in minimizing matrix effects. Each method offers a different level of sample cleanup.
-
Protein Precipitation (PPT): While being a rapid and straightforward technique, PPT is often the least effective in removing matrix interferences, particularly phospholipids, which are a major cause of ion suppression in plasma.[1]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract compared to PPT. It works by partitioning normeperidine into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer. The choice of the organic solvent is critical for achieving optimal selectivity.
-
Solid-Phase Extraction (SPE): SPE is widely regarded as the most effective method for removing matrix interferences, yielding the cleanest extracts.[2] The success of SPE lies in the careful selection of the sorbent material and the optimization of the wash and elution solvents.
Data Presentation: Comparison of Sample Preparation Techniques for Normeperidine
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 80%[3] | Can be significant; high variability | Fast, simple, low cost | Prone to significant matrix effects from phospholipids.[1] |
| Liquid-Liquid Extraction (LLE) | 80 - 110% | Moderate; lower than PPT | Effective at removing highly polar interferences | Can be labor-intensive, may require large solvent volumes. |
| Solid-Phase Extraction (SPE) | > 85% | Minimal; typically < 15% | Provides the cleanest extracts, significantly reducing matrix effects. | More complex, time-consuming, and higher cost per sample. |
Step 3: Refine Chromatographic Separation
If significant matrix effects persist after optimizing sample preparation, further adjustments to the chromatographic conditions are necessary.
-
Enhance Resolution: Employing a longer analytical column, a column with a smaller particle size, or a shallower gradient can help to chromatographically separate normeperidine from interfering matrix components.
-
Mobile Phase Modification: Adjusting the pH or the organic solvent composition of the mobile phase can alter the retention times of normeperidine and co-eluting interferences, leading to their separation.
Step 4: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS, such as normeperidine-d4, is the most robust strategy to compensate for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will therefore experience the same degree of ion suppression or enhancement. This allows for accurate and precise quantification even when matrix effects are present.
Mandatory Visualization: Logical Workflow for Troubleshooting Ion Suppression
Caption: A decision tree for systematically troubleshooting ion suppression in normeperidine bioanalysis.
Q2: I need to develop a robust method for normeperidine analysis in urine. Which sample preparation technique should I start with?
A2: Given the high variability of the urine matrix, it is advisable to begin with a more exhaustive sample preparation technique like Solid-Phase Extraction (SPE) to ensure the necessary level of cleanliness for a robust and reproducible assay. While simpler methods such as "dilute-and-shoot" are faster, they are more susceptible to inter-sample variations in matrix effects.[4]
Experimental Protocol: Solid-Phase Extraction (SPE) for Normeperidine in Urine
This protocol serves as a general guideline and should be optimized for your specific analytical requirements.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any sediment.
-
To a defined volume of urine, add an appropriate amount of a deuterated internal standard (e.g., normeperidine-d4).
-
Adjust the pH of the urine sample to approximately 6.0 using a phosphate buffer.[1]
-
-
SPE Cartridge Conditioning:
-
For normeperidine, a mixed-mode or polymeric SPE cartridge is often suitable.
-
Condition the cartridge by passing methanol (e.g., 3 mL) followed by deionized water (e.g., 3 mL).
-
Equilibrate the cartridge with the same phosphate buffer used for pH adjustment (e.g., 3 mL).
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to elute polar interferences.
-
A subsequent wash with a non-polar solvent like hexane can be beneficial for removing non-polar interferences.
-
-
Elution:
-
Elute the retained normeperidine using a suitable solvent. A common choice is a mixture of a volatile organic solvent with a small percentage of a basic modifier (e.g., dichloromethane:isopropanol with 2% ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for subsequent LC-MS/MS analysis.
-
Mandatory Visualization: Workflow for SPE Method Development
Caption: A generalized workflow for the solid-phase extraction of normeperidine from urine samples.
Frequently Asked Questions (FAQs)
Q3: What are the most common sources of matrix effects in normeperidine analysis?
A3: The primary sources of matrix effects are endogenous compounds within the biological sample. For plasma analysis, phospholipids are a well-known cause of ion suppression. In urine samples, high concentrations of salts, urea, and various organic acids can significantly impact ionization efficiency.[5] Exogenous sources can include anticoagulants (like heparin or EDTA) used during blood collection and components of dosing vehicles in preclinical studies.
Q4: Can I use a different internal standard if a deuterated analog of normeperidine is not available?
A4: While a stable isotope-labeled internal standard (SIL-IS) such as normeperidine-d4 is the preferred choice for compensating for matrix effects, a structural analog can be used as an alternative. It is critical that the chosen analog exhibits very similar chemical properties and chromatographic behavior to normeperidine. During method validation, you must demonstrate that this analog adequately tracks and corrects for any observed matrix effects. Be aware that even minor differences in structure can lead to slight variations in retention time, potentially resulting in differential matrix effects and compromising accuracy.
Q5: How does the choice of ionization technique (ESI vs. APCI) affect matrix effects for normeperidine?
A5: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][4] This is because the ESI process, which involves the formation of charged droplets and solvent evaporation, is more easily disrupted by co-eluting matrix components. APCI, which utilizes a corona discharge to ionize analytes in the gas phase, tends to be less influenced by the sample matrix. If you encounter persistent and significant matrix effects with ESI, evaluating APCI as an alternative ionization source is a worthwhile troubleshooting step.
Q6: What are the acceptable limits for matrix effect during method validation?
A6: Regulatory bodies such as the FDA and EMA provide guidance on this. The matrix effect should be evaluated using at least six different lots of the biological matrix. The coefficient of variation (CV) of the analytical response (peak area ratio of analyte to internal standard) across these different lots should not exceed 15%. This ensures that inter-individual variability in the matrix will not adversely affect the accuracy and precision of the analytical method.
Q7: I am still observing variability in my results even with a deuterated internal standard. What could be the underlying issue?
A7: Although uncommon, it is possible to encounter differential matrix effects even with a co-eluting deuterated internal standard. This can occur in instances of severe ion suppression that is not uniform across the chromatographic peak. If there is a very slight separation between the analyte and the deuterated internal standard, they may experience slightly different degrees of suppression, leading to variability. In such scenarios, further optimization of the sample preparation method to more effectively remove the interfering components is recommended. It is also important to verify that there is no cross-talk between the MRM transitions of normeperidine and its deuterated internal standard.
References
- 1. forensicresources.org [forensicresources.org]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity and specificity in normeperidine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of normeperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for normeperidine detection and quantification?
A1: The most common and reliable methods for the detection and quantification of normeperidine in biological matrices are chromatographic techniques coupled with mass spectrometry. Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used due to their high sensitivity and specificity.[1][2] Immunoassays are also available for initial screening, but they are generally less specific and may require confirmation by a mass spectrometry-based method.[3][4]
Q2: How can I improve the sensitivity of my normeperidine assay?
A2: To improve sensitivity, consider the following:
-
Sample Preparation: Optimize your sample preparation to effectively remove matrix interferences and concentrate the analyte. Techniques like Solid-Phase Extraction (SPE) can yield cleaner extracts and better sensitivity compared to simpler methods like protein precipitation.[5][6]
-
Instrumentation: Utilize a high-sensitivity mass spectrometer. For LC-MS/MS, optimizing parameters such as ionization source settings (e.g., capillary voltage, gas temperature) and using Multiple Reaction Monitoring (MRM) mode are crucial.[5][7] For GC-MS, ensure the injection temperature is optimal for volatilization without degradation.[8]
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as normeperidine-d4, is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response, thereby improving accuracy and precision at low concentrations.[9][10]
Q3: My normeperidine immunoassay is showing a positive result, but I can't confirm it with LC-MS/MS. What could be the cause?
A3: This discrepancy is often due to the lower specificity of immunoassays, which can exhibit cross-reactivity with other structurally related or unrelated compounds.[4][11][12] A positive immunoassay result should be considered presumptive and requires confirmation with a more specific method like LC-MS/MS or GC-MS.[3] Refer to the assay manufacturer's data for a list of known cross-reactants.
Q4: What are common issues that affect the specificity of normeperidine detection?
A4: For immunoassays, the primary issue is cross-reactivity with other compounds. For mass spectrometry-based methods, specificity can be affected by:
-
Isomeric Compounds: Compounds with the same mass-to-charge ratio (m/z) can potentially interfere if not chromatographically separated.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of normeperidine, leading to inaccurate quantification.[13][14][15][16] Proper sample cleanup and chromatographic separation are essential to minimize matrix effects.[15]
-
In-source Fragmentation: Some molecules may fragment within the ion source of the mass spectrometer, potentially creating ions that interfere with the detection of normeperidine.
Q5: Where can I obtain certified reference materials (CRMs) for normeperidine?
A5: Certified reference materials for normeperidine and its deuterated internal standards are crucial for accurate calibration and quality control. These can be purchased from various commercial suppliers of analytical standards.[9][17][18][19][20]
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or No Signal | Poor ionization efficiency. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Check mobile phase pH and additive concentrations. |
| Inefficient extraction. | Evaluate and optimize the sample preparation method (e.g., SPE, LLE). Check for analyte loss during solvent evaporation steps. | |
| Instrument malfunction. | Check for leaks in the LC system. Ensure the mass spectrometer is properly tuned and calibrated. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase. | Ensure the mobile phase pH is suitable for the analyte's pKa. Check for proper mobile phase composition and gradient.[21][22] | |
| Injection solvent issues. | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[21] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system. |
| Matrix effects. | Improve sample cleanup to remove interfering compounds.[15] | |
| Inconsistent Retention Times | Fluctuations in pump flow rate. | Check for leaks, bubbles, or worn pump seals in the LC system. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. | |
| Column temperature variations. | Use a column oven to maintain a stable temperature. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Action |
| No Peaks or Low Sensitivity | Improper injection port temperature. | Optimize the inlet temperature to ensure efficient volatilization of normeperidine without thermal degradation. |
| Active sites in the GC system. | Use a deactivated liner and column. Check for and eliminate any active sites in the flow path. | |
| Leaks in the system. | Check for leaks at all fittings and connections, especially the septum and column connections. | |
| Peak Tailing | Active sites in the liner or column. | Replace the liner with a fresh, deactivated one. Condition the column or trim the front end. |
| Column contamination. | Bake out the column at a high temperature (within its limits). If contamination persists, replace the column. | |
| Irreproducible Results | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and the syringe is clean. |
| Sample degradation. | Analyze samples promptly after preparation. Ensure proper storage conditions. | |
| Non-uniform derivatization (if used). | Optimize derivatization reaction conditions (time, temperature, reagent concentration). |
Data Presentation
Table 1: Comparison of Normeperidine Detection Methods
| Parameter | Immunoassay | GC-MS | LC-MS/MS |
| Principle | Antigen-antibody binding | Gas-phase separation and mass analysis | Liquid-phase separation and mass analysis |
| Specificity | Moderate (potential for cross-reactivity)[4][11] | High | Very High |
| Sensitivity (Typical LOQ) | ~100 ng/mL (cutoff)[3] | 2.5 - 25 ng/mL[1][2] | 9 ng/mL[23] |
| Sample Throughput | High | Moderate | High |
| Confirmation Required? | Yes[3] | No | No |
| Primary Application | Screening | Confirmation and Quantification | Confirmation and Quantification |
Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method for Normeperidine in Urine
| Parameter | Value |
| Linearity Range | 9 - 1800 ng/mL[23] |
| Lower Limit of Quantification (LLOQ) | 9 ng/mL[23] |
| Intra-assay Precision (%CV) | Within acceptable limits of EMA guideline[23] |
| Inter-assay Precision (%CV) | Within acceptable limits of EMA guideline[23] |
| Intra-assay Accuracy | Within acceptable limits of EMA guideline[23] |
| Inter-assay Accuracy | Within acceptable limits of EMA guideline[23] |
Data adapted from a specific validation study. Performance may vary between laboratories and methods.
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis of Normeperidine in Urine
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract normeperidine from the urine matrix and remove interfering substances.
-
Materials: Mixed-mode SPE cartridges, phosphate buffer (pH 6), methanol, dichloromethane, isopropanol, ammonium hydroxide.
-
Procedure:
-
To 1 mL of urine, add an internal standard (e.g., normeperidine-d4).
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with deionized water, followed by an acidic wash (e.g., dilute acetic acid).
-
Dry the cartridge thoroughly under vacuum or positive pressure.
-
Elute normeperidine with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[24]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[24]
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to ensure separation from other components.
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[24]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize gas temperature, nebulizer gas pressure, and capillary voltage according to the specific instrument manufacturer's recommendations.[7]
-
Visualizations
References
- 1. Gas chromatographic analysis of meperidine and normeperidine: determination in blood after a single dose of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. ark-tdm.com [ark-tdm.com]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solid phase extraction method.pptx [slideshare.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Normeperidine-D4 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 10. researchgate.net [researchgate.net]
- 11. content.veeabb.com [content.veeabb.com]
- 12. hugheylab.org [hugheylab.org]
- 13. researchgate.net [researchgate.net]
- 14. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Normeperidine | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 18. caymanchem.com [caymanchem.com]
- 19. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 20. caymanchem.com [caymanchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. agilent.com [agilent.com]
- 23. Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analytical Considerations When Monitoring Pain Medications by LC-MS/MS | PDF [slideshare.net]
Common pitfalls in using Normeperidine-D4.HCl and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Normeperidine-D4.HCl in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled stable isotope of normeperidine, which is the primary and toxic metabolite of the opioid analgesic meperidine.[1][2] Its main use is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of normeperidine concentrations in biological samples.[1] This is particularly important in clinical toxicology, urine drug testing, and pain prescription monitoring.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and stability of the standard. Recommendations can vary slightly between suppliers, but the general guidelines are summarized below.
| Form | Storage Temperature | Stability | Shipping Temperature | Source |
| Neat Solid | -20°C | ≥ 2 years | Room Temperature | [2] |
| Neat Solid | +5°C | Not specified | Room Temperature | [3] |
| In Methanol | +5°C | Not specified | Room Temperature | [4] |
To ensure long-term stability, it is best practice to store the neat solid form at -20°C.[2] For solutions in methanol, refer to the manufacturer's certificate of analysis, though refrigeration at +5°C is a common recommendation.[4]
Q3: In which solvents is this compound soluble?
This compound is commercially available as a solution in methanol.[1][4] For the neat solid, it is advisable to consult the manufacturer's instructions. Generally, hydrochloride salts of such compounds are soluble in water and polar organic solvents like methanol, ethanol, and DMSO.
Q4: Why is monitoring normeperidine levels important?
Normeperidine, the non-deuterated compound, is a neurotoxic metabolite of meperidine.[5][6][7] Its accumulation in the body can lead to central nervous system excitation, causing symptoms like anxiety, tremors, myoclonus, and seizures.[7][8] This risk is elevated in patients with renal impairment or those receiving high or long-term doses of meperidine.[6][7][9][10] Therefore, monitoring its concentration is critical for patient safety.
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Improper Preparation of Standard Solutions | - Ensure the neat solid is completely dissolved before making serial dilutions. - Use calibrated pipettes and volumetric flasks to minimize volumetric errors. - Prepare fresh working solutions regularly and store stock solutions under recommended conditions. |
| Degradation of the Standard | - Verify the expiration date of the standard. - Protect solutions from light, as meperidine (the parent compound) can be light-sensitive.[11] - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect Internal Standard Concentration | - The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. |
| Isotopic Exchange | - While unlikely for the deuterium atoms on the piperidine ring, be mindful of the sample matrix and processing conditions (e.g., extreme pH) that could potentially facilitate a D-H exchange, although this is a rare event for this compound. |
Issue 2: Poor Chromatographic Performance (Peak Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Use a guard column to protect the analytical column. - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase | - Ensure the mobile phase pH is appropriate for the analyte and column type. - For LC-MS, ensure the mobile phase additives (e.g., formic acid, ammonium formate) are volatile and compatible with the mass spectrometer. A common mobile phase for similar analyses involves an acetonitrile-formic acid-water gradient.[5] |
| Sample Matrix Effects | - Implement a more rigorous sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances from the matrix. |
Issue 3: Low Sensitivity or No Signal in Mass Spectrometry
| Potential Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | - Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) for Normeperidine-D4. - Verify that the correct mass transitions are being monitored. For reference, published transitions for normeperidine-D4 are m/z 238.3 → 164.2.[5] |
| Ion Suppression | - This is a common matrix effect where other components in the sample co-elute with the analyte and reduce its ionization efficiency. - Improve chromatographic separation to resolve the analyte from interfering compounds. - Dilute the sample if the analyte concentration is high enough. - Use a more effective sample clean-up procedure. |
| Instrument Contamination | - Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Experimental Protocols
Sample Preparation and LC-MS/MS Analysis of Normeperidine
This is a general protocol and should be optimized for your specific instrumentation and sample matrix.
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare a stock solution of non-deuterated normeperidine in methanol.
-
Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 50-100,000 ng/mL).[5]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Preparation of Internal Standard Working Solution:
-
Prepare a working solution of this compound in the initial mobile phase at a concentration appropriate for the expected analyte levels.
-
-
Sample Preparation (from Urine):
-
To 100 µL of urine sample, calibrator, or QC, add the internal standard working solution.
-
Add a buffer to adjust the pH if necessary.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[5]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) can be used.[5]
-
Flow Rate: Approximately 0.4 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Visualizations
Caption: Metabolic pathway of Meperidine to its neurotoxic metabolite, Normeperidine.
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy Online CAS Number 2749394-90-7 - Lipomed - this compound | LGC Standards [lgcstandards.com]
- 4. Buy Online CAS Number 2749394-90-7 - Lipomed - this compound, 1mg/ml in Methanol (as free base) | LGC Standards [lgcstandards.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Is Meperidine the Drug That Just Won't Die? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ismp-canada.org [ismp-canada.org]
- 9. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Use of meperidine in patient-controlled analgesia and the development of a normeperidine toxic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Shelf-lives of morphine and pethidine solutions stored in patient-controlled analgesia devices: physico-chemical and microbiological stability study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in quantitative analysis of normeperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of normeperidine, particularly concerning calibration curve construction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my normeperidine calibration curve showing poor linearity (r² < 0.99)?
Answer:
Poor linearity in your normeperidine calibration curve can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include matrix effects, improper internal standard selection, and issues with the preparation of your calibration standards.
Troubleshooting Guide:
-
Evaluate Matrix Effects: Matrix components from biological samples (e.g., plasma, urine) can interfere with the ionization of normeperidine and its internal standard (IS), leading to ion suppression or enhancement that disproportionately affects different concentrations.[1][2]
-
Recommendation: Perform a post-extraction spiking experiment to quantify the matrix effect.
-
-
Review Internal Standard (IS) Performance: An ideal internal standard should co-elute with the analyte and experience similar matrix effects.[3] If the IS response is erratic or not correlated with the analyte response, it will fail to compensate for variations.
-
Recommendation: Use a stable isotope-labeled (SIL) internal standard for normeperidine (e.g., normeperidine-d3). If a SIL-IS is not available, select a structural analog that has very similar chromatographic and mass spectrometric behavior.
-
-
Check Calibration Standard Integrity: Inaccurate dilutions or degradation of normeperidine in your stock or working solutions will directly impact the linearity of your curve.
-
Recommendation: Prepare fresh calibration standards and ensure the stock solution's integrity.
-
Experimental Protocol: Matrix Effect Evaluation (Post-Extraction Spiking)
-
Sample Preparation:
-
Set A: Prepare normeperidine standards in the final, clean solvent at the desired concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Set B: Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method (e.g., protein precipitation or solid-phase extraction).
-
After extraction, spike the blank matrix extracts with normeperidine to the same final concentrations as Set A.
-
-
Data Analysis:
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each concentration:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Consistent MF across concentrations is crucial.
-
Data Presentation: Matrix Effect Analysis
| Concentration (ng/mL) | Peak Area (Neat Solution - Set A) | Peak Area (Post-Extracted Spike - Set B) | Matrix Factor (MF) |
| 1 | 15,200 | 9,800 | 0.64 |
| 10 | 155,000 | 102,000 | 0.66 |
| 100 | 1,600,000 | 1,100,000 | 0.69 |
| 500 | 8,100,000 | 7,500,000 | 0.93 |
In this example, significant ion suppression is observed at lower concentrations, which improves at higher concentrations, leading to non-linearity.
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Question 2: Why do my low concentration standards (LLOQ) have high variability (>20% CV)?
Answer:
High variability at the lower limit of quantitation (LLOQ) is a common challenge in bioanalysis. It often points to issues with sensitivity, carryover, or inconsistent matrix effects at low concentrations.
Troubleshooting Guide:
-
Investigate Carryover: Analyte from a high concentration sample can be retained in the injection port, column, or mass spectrometer source, and then elute during the analysis of a subsequent blank or low concentration sample.
-
Recommendation: Inject a blank sample immediately after the highest concentration standard. The response in the blank should be less than 20% of the LLOQ response.
-
-
Optimize Sample Preparation for Low Concentrations: The efficiency of your sample cleanup may be less consistent for low-level analytes. Endogenous interferences can have a more pronounced impact on the LLOQ.[4]
-
Recommendation: Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering phospholipids and other matrix components.
-
-
Enhance Mass Spectrometer Sensitivity: Insufficient instrument sensitivity will result in a poor signal-to-noise ratio at the LLOQ, leading to high variability in peak integration.
-
Recommendation: Optimize MS parameters, including collision energy and source settings (e.g., temperature, gas flows), specifically for normeperidine.
-
Experimental Protocol: Carryover Assessment
-
Injection Sequence:
-
Inject a blank solvent sample to establish a baseline.
-
Inject the highest concentration calibration standard (e.g., 1000 ng/mL).
-
Immediately inject a blank solvent sample.
-
Inject the LLOQ standard.
-
-
Data Analysis:
-
Measure the peak area of normeperidine in the blank injected after the high standard.
-
Calculate the percentage of carryover:
-
% Carryover = (Peak Area in Post-High-Standard Blank / Peak Area at LLOQ) * 100
-
-
The acceptance criterion is typically <20%.
-
Data Presentation: Carryover and LLOQ Precision
| Sample | Normeperidine Peak Area | %CV (n=5) |
| Before Optimization | ||
| LLOQ (1 ng/mL) | 12,500 | 28% |
| Blank after High Standard | 4,500 | - |
| After Optimization (Improved Wash Method) | ||
| LLOQ (1 ng/mL) | 15,000 | 8% |
| Blank after High Standard | 800 | - |
Logical Diagram for LLOQ Variability
Caption: Root causes and solutions for high LLOQ variability.
Question 3: My calibration curve is acceptable, but my QC samples are failing, especially at the low and high ends. What should I do?
Answer:
When quality control (QC) samples fail despite a good calibration curve, it often indicates a discrepancy between how the standards and the actual samples are being handled or affected by the matrix. This can also point to issues with the stability of the analyte in the matrix.
Troubleshooting Guide:
-
Verify QC Sample Preparation: Ensure that QC samples are prepared from a separate stock solution than the calibration standards to avoid bias from a single inaccurate stock. Confirm the accuracy of the spiking process.
-
Investigate Analyte Stability: Normeperidine may be unstable in the biological matrix under certain storage conditions (e.g., room temperature, freeze-thaw cycles).[5]
-
Recommendation: Conduct freeze-thaw and bench-top stability experiments. Analyze QC samples after several freeze-thaw cycles or after being left at room temperature for a few hours and compare the results to freshly prepared QCs.
-
-
Assess Matrix Lot-to-Lot Variability: The calibration curve may have been prepared in a single lot of matrix that is not representative of the matrix used for your QCs or study samples.
-
Recommendation: Prepare QCs in multiple lots of the biological matrix and assess the accuracy. If significant variability is observed, a more robust sample cleanup method may be needed to mitigate these differences.
-
Experimental Protocol: Freeze-Thaw Stability
-
Sample Preparation:
-
Prepare multiple aliquots of low and high concentration QC samples in the relevant biological matrix.
-
Analyze one set of aliquots immediately (Time 0).
-
Freeze the remaining aliquots at -80°C.
-
-
Freeze-Thaw Cycles:
-
Cycle 1: Thaw a set of QC aliquots to room temperature, vortex, and then refreeze at -80°C.
-
Cycle 2 & 3: Repeat the process for two more cycles with different sets of aliquots.
-
-
Analysis:
-
After the final cycle, thaw and analyze all QC samples (Time 0, Cycle 1, Cycle 2, Cycle 3) in a single analytical run.
-
Calculate the mean concentration for each cycle and compare it to the Time 0 concentration. The deviation should typically be within ±15%.
-
Data Presentation: Normeperidine Stability in Human Plasma
| QC Level | Condition | Mean Concentration (ng/mL) | % Deviation from T0 |
| Low QC (3 ng/mL) | Time 0 | 2.95 | - |
| Freeze-Thaw Cycle 1 | 2.89 | -2.0% | |
| Freeze-Thaw Cycle 2 | 2.85 | -3.4% | |
| Freeze-Thaw Cycle 3 | 2.45 | -16.9% | |
| High QC (400 ng/mL) | Time 0 | 405 | - |
| Freeze-Thaw Cycle 1 | 401 | -1.0% | |
| Freeze-Thaw Cycle 2 | 395 | -2.5% | |
| Freeze-Thaw Cycle 3 | 388 | -4.2% |
In this example, the low QC fails the stability test after the third freeze-thaw cycle, indicating potential degradation or adsorption issues at low concentrations.
Decision Tree for QC Failure
Caption: Troubleshooting pathway for failing QC samples.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiron.no [chiron.no]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Meperidine the Drug That Just Won't Die? - PMC [pmc.ncbi.nlm.nih.gov]
Peak tailing and asymmetry problems in normeperidine chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of normeperidine, with a focus on resolving peak tailing and asymmetry issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for normeperidine in HPLC?
A1: Peak tailing for normeperidine, a basic compound, in reversed-phase HPLC is primarily caused by secondary interactions with the stationary phase. The most common causes include:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic nitrogen atom in normeperidine. This interaction leads to a secondary retention mechanism, causing the peak to tail.
-
Metal Contamination: Trace metal impurities within the silica matrix of the column can act as Lewis acids and chelate with normeperidine, also contributing to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not sufficiently low, the silanol groups on the column will be deprotonated and negatively charged (SiO-), increasing their interaction with the protonated, positively charged normeperidine molecule.
Q2: How can I improve the peak shape of normeperidine in my GC analysis?
A2: Peak tailing in Gas Chromatography (GC) for a polar, basic compound like normeperidine is often due to active sites in the system. Here are some key strategies to improve peak shape:
-
Inert Flow Path: Ensure all components in the sample flow path (liner, column, seals) are highly inert to prevent adsorption of normeperidine. Using deactivated liners and gold-plated seals can significantly reduce peak tailing.
-
Column Choice: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is often a good choice.
-
Column Maintenance: If peak shape degrades over time, the inlet side of the column may be contaminated. Trimming a small portion (10-20 cm) from the front of the column can restore performance.
-
Proper Column Installation: Ensure the column is installed correctly in the inlet and detector to avoid dead volumes, which can cause peak distortion.[1]
Q3: What type of HPLC column is best for normeperidine analysis?
A3: For the analysis of normeperidine, a high-purity, modern, end-capped C8 or C18 column is a good starting point. These columns have a lower concentration of accessible silanol groups, which minimizes peak tailing. Phenyl columns can also provide alternative selectivity and good peak shape for basic compounds. For particularly challenging separations, consider using a column with hybrid particle technology, which offers improved pH stability and reduced silanol activity.
Q4: Can the sample solvent affect the peak shape of normeperidine?
A4: Yes, the sample solvent can significantly impact peak shape. If the sample solvent is much stronger (more eluting power) than the mobile phase, it can cause peak distortion, including fronting or tailing. Whenever possible, dissolve your normeperidine standard and samples in the initial mobile phase composition. If a stronger solvent must be used, inject the smallest possible volume.[2]
Troubleshooting Guides
HPLC Peak Tailing and Asymmetry
Problem: My normeperidine peak is tailing significantly in my HPLC analysis.
dot
Caption: Troubleshooting workflow for HPLC peak tailing.
GC Peak Tailing
Problem: My normeperidine peak shows significant tailing in my GC-MS analysis.
dot
Caption: Troubleshooting workflow for GC peak tailing.
Data Presentation
Table 1: Effect of Mobile Phase pH on Normeperidine Peak Asymmetry
The following table summarizes the expected effect of adjusting the mobile phase pH on the peak asymmetry of normeperidine when using a standard C18 silica-based column. Lowering the pH generally improves peak shape by reducing the interaction between the basic analyte and acidic silanol groups.
| Mobile Phase pH | Expected Asymmetry Factor (As) | Peak Shape Description | Rationale |
| 7.0 | > 2.0 | Severe Tailing | Silanol groups are deprotonated (SiO-), leading to strong ionic interactions with protonated normeperidine. |
| 5.0 | 1.5 - 2.0 | Moderate Tailing | A significant portion of silanol groups are still deprotonated, causing secondary retention. |
| 3.5 | 1.2 - 1.5 | Minor Tailing | Most silanol groups are protonated (SiOH), reducing ionic interactions and improving peak shape. |
| 2.8 | < 1.2 | Symmetrical | Silanol groups are fully protonated, minimizing secondary interactions and resulting in good peak symmetry.[3] |
Experimental Protocols
Protocol 1: HPLC Analysis of Normeperidine
This protocol is a general starting point for the analysis of normeperidine in serum, adapted from published methods.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Column:
-
µBondapak Phenyl (30 cm x 4 mm i.d.) or a modern equivalent high-purity, end-capped C18 or Phenyl column.
-
-
Mobile Phase:
-
35% (v/v) Acetonitrile in an aqueous solution of 0.01% phosphoric acid and 0.01% NaCl. The final pH should be adjusted to approximately 2.8.[3]
-
-
Flow Rate:
-
1.5 mL/min
-
-
Detection:
-
UV at 210 nm
-
-
Sample Preparation (Serum):
-
To 1.0 mL of serum, add an internal standard (e.g., 200 ng of desipramine).
-
Add 0.1 mL of 1M NaOH to make the sample basic.
-
Add 9 mL of 1% isoamyl alcohol in hexane and shake vigorously for 5 minutes.
-
Centrifuge and transfer 8.5 mL of the organic phase to a new tube.
-
Add 200 µL of 0.05M HCl, shake for 1 minute, and centrifuge.
-
Inject a 50 µL aliquot of the final HCl extract.[3]
-
Protocol 2: GC-MS Analysis of Normeperidine
This protocol provides typical starting conditions for the GC-MS analysis of normeperidine in biological matrices.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
-
Column:
-
HP-5/DB-5 (30 m x 0.32 mm x 0.25 µm) or similar non-polar capillary column.[4]
-
-
Inlet:
-
Splitless injection mode
-
Inlet Temperature: 270 °C
-
-
Carrier Gas:
-
Helium or Hydrogen at a constant flow.
-
-
Oven Program:
-
Initial temperature of 100 °C, ramp to 320 °C at 35 °C/min, and hold at 320 °C.
-
-
Mass Spectrometer:
-
Operate in Electron Ionization (EI) mode.
-
Use Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for normeperidine can be selected based on its mass spectrum.
-
Visualizations
Normeperidine - Silanol Interaction
dot
Caption: Interaction of protonated normeperidine with deprotonated silanol groups.
References
Ensuring long-term stability of Normeperidine-D4.HCl stock solutions
This technical support center provides guidance on ensuring the long-term stability of Normeperidine-D4.HCl stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid material and stock solutions?
A1: For the solid (neat) form of this compound, storage at -20°C is recommended for long-term stability, with some suppliers indicating stability for at least two years under these conditions.[1] Stock solutions should also be stored at -20°C or lower, protected from light, in tightly sealed containers to prevent solvent evaporation and contamination.[2] For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term stability at this temperature should be verified.
Q2: What is the expected shelf-life of a this compound stock solution?
A2: The shelf-life of a this compound stock solution depends on the solvent, storage temperature, and concentration. While specific long-term stability data for this compound in various solvents is not extensively published, general guidelines for deuterated standards in methanol suggest storage at -20°C for up to one month, with re-analysis recommended for longer periods.[2] For extended storage (e.g., several months to years), storage at -80°C is preferable.[2] It is crucial to perform in-house stability studies to establish a definitive shelf-life for your specific experimental conditions.
Q3: Which solvent should I use to prepare my this compound stock solution?
A3: Methanol is a commonly used and recommended solvent for preparing stock solutions of this compound and other deuterated opioid standards.[3][4] Acetonitrile can also be used. The choice of solvent may depend on the analytical method (e.g., LC-MS compatibility) and the intended application. It is advisable to use a high-purity, HPLC or MS-grade solvent to minimize the introduction of contaminants that could affect stability.
Q4: Can I store my this compound stock solution at room temperature?
A4: Storing this compound stock solutions at room temperature is not recommended for long-term stability. While some studies on the non-deuterated parent compound, meperidine, have shown stability in certain formulations for shorter durations at room temperature, the potential for degradation increases significantly.[5] For analytical standards, maintaining consistency and accuracy is paramount, which is best achieved through controlled, low-temperature storage.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the structure of normeperidine, the primary degradation pathway is likely hydrolysis of the ethyl ester group to form normeperidinic acid-D4. This reaction can be catalyzed by acidic or basic conditions.[6] Oxidation and photodegradation are also potential degradation pathways that should be considered, especially under forced degradation conditions.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results over time | Degradation of the stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Perform a stability study by analyzing the old stock solution against the fresh one. 3. If degradation is confirmed, review storage conditions (temperature, light exposure, container seal). |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use a stability-indicating HPLC method to separate the main peak from any degradants. 3. If necessary, use mass spectrometry (MS) to identify the structure of the unknown peaks. |
| Decrease in stock solution concentration | Solvent evaporation. | 1. Ensure vials are tightly sealed with appropriate caps (e.g., PTFE-lined). 2. Minimize the frequency of opening the stock solution vial. 3. Aliquot the stock solution into smaller, single-use vials. |
| Precipitation observed in the stock solution | Poor solubility or temperature effects. | 1. Ensure the compound is fully dissolved upon preparation. Gentle warming or sonication may be necessary. 2. Check the solubility of this compound in the chosen solvent at the storage temperature. 3. If precipitation occurs upon cooling, consider preparing a less concentrated stock solution. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound solid material
-
High-purity methanol (HPLC or MS grade)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of methanol to the flask and swirl gently to dissolve the solid.
-
Once dissolved, add methanol to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.
-
Store the stock solution at -20°C or below, protected from light.
-
Protocol for a Stability-Indicating HPLC Method for this compound
This is a general protocol and may require optimization for your specific instrumentation and requirements.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with formic acid). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Method Validation Parameters:
-
Specificity: Demonstrate that the method can separate this compound from its potential degradation products and any matrix components. This is typically assessed through forced degradation studies.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol for Forced Degradation Studies
-
Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.
-
Procedure:
-
Prepare solutions of this compound in the chosen solvent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid material and a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed standard to identify degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Solvent | Temperature | Light Condition | Expected Stability |
| Solid (Neat) | N/A | -20°C | Protected from light | ≥ 2 years[1] |
| Stock Solution | Methanol | -20°C | Protected from light | Up to 1 month (re-verify for longer periods)[2] |
| Stock Solution | Methanol | -80°C | Protected from light | > 1 month (in-house verification required)[2] |
| Stock Solution | Acetonitrile | -20°C | Protected from light | In-house verification required |
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.com [scientificlabs.com]
- 5. Quantitation of meperidine hydrochloride in pharmaceutical dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Normeperidine Recovery with Solid-Phase Extraction
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of different Solid-Phase Extraction (SPE) sorbents on normeperidine recovery. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist you in your analytical endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of normeperidine.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Normeperidine Recovery | Inappropriate Sorbent Selection: The chosen sorbent may not have the optimal retention mechanism for normeperidine in the given sample matrix. | - Review Sorbent Chemistry: For normeperidine, a basic compound, a mixed-mode sorbent with both reversed-phase and cation exchange properties (e.g., SCX) is often effective. Polymeric sorbents with hydrophilic-lipophilic balance (HLB) can also provide good recovery.[1][2] - Consider a Different Sorbent Type: If using a standard C18 sorbent, consider switching to a mixed-mode or a polymeric sorbent for potentially stronger retention. |
| Suboptimal pH: The pH of the sample and solutions can significantly impact the ionization state of normeperidine and its interaction with the sorbent. | - Adjust Sample pH: For cation exchange sorbents, ensure the sample pH is low enough to fully protonate normeperidine, promoting strong ionic retention. - Optimize Elution pH: For elution from a cation exchange sorbent, use a basic modifier in the elution solvent to neutralize normeperidine and disrupt the ionic interaction. | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb normeperidine from the sorbent completely. | - Increase Elution Solvent Strength: Increase the percentage of the organic solvent in the elution mixture. - Add a Modifier: For mixed-mode sorbents, ensure the elution solvent contains a modifier to disrupt both the hydrophobic and ionic interactions (e.g., ammonium hydroxide in methanol/acetonitrile).[3] | |
| Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte. | - Reduce Sample Volume: Decrease the amount of sample loaded onto the cartridge. - Increase Sorbent Mass: Use an SPE cartridge with a larger sorbent bed. | |
| High Flow Rate: Loading or eluting the sample too quickly can prevent efficient interaction between normeperidine and the sorbent. | - Decrease Flow Rate: Reduce the flow rate during the sample loading and elution steps to allow for adequate equilibration. | |
| High Variability in Recovery | Inconsistent Cartridge Packing: Poorly packed SPE cartridges can lead to channeling and inconsistent results. | - Use High-Quality Cartridges: Employ SPE cartridges from reputable manufacturers with good packing consistency. |
| Cartridge Drying Out: For silica-based sorbents, allowing the sorbent bed to dry out between conditioning and sample loading can negatively affect recovery. | - Maintain a Wetted Sorbent Bed: Ensure the sorbent bed of silica-based cartridges remains wetted throughout the conditioning and loading steps. Note that some polymeric sorbents are not affected by drying out. | |
| Matrix Effects: Components in the biological matrix (e.g., lipids, proteins) can interfere with the extraction process. | - Optimize Sample Pre-treatment: Incorporate a protein precipitation or liquid-liquid extraction step before SPE for complex matrices like plasma. - Use a More Selective Sorbent: A highly selective sorbent, such as a mixed-mode or molecularly imprinted polymer, can help to minimize matrix interferences. | |
| Analyte Breakthrough in Wash Step | Wash Solvent is Too Strong: The wash solvent may be partially eluting the normeperidine along with the interferences. | - Decrease Organic Content: Reduce the percentage of organic solvent in the wash solution. - Adjust pH: Ensure the pH of the wash solvent is optimized to retain normeperidine while removing interferences. |
Frequently Asked Questions (FAQs)
Q1: What are the main types of SPE sorbents used for normeperidine extraction?
A1: The most common types of SPE sorbents for normeperidine and other basic drugs are:
-
Mixed-Mode Sorbents: These sorbents have both reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., cation exchange) functionalities. They offer high selectivity for basic compounds like normeperidine by utilizing both hydrophobic and ionic interactions. Examples include SOLA SCX and Oasis MCX.[1][3]
-
Polymeric Sorbents: These are made from organic polymers, such as polystyrene-divinylbenzene, and can be modified with various functional groups. They often have a high surface area and are stable over a wide pH range. Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are particularly versatile for extracting a broad range of compounds, including opioids.[1][2] Examples include Strata-X and Supel™ Swift HLB.[1][4]
-
Silica-Based Sorbents: These are traditional sorbents where a functional group (e.g., C18, C8) is bonded to a silica backbone. While effective for non-polar compounds, they may have secondary interactions with basic analytes due to residual silanol groups.
Q2: How do I choose the best SPE sorbent for my normeperidine analysis?
A2: The choice of sorbent depends on the sample matrix, the required selectivity, and the analytical method.
-
For high selectivity and cleaner extracts, especially in complex matrices like plasma or urine, a mixed-mode cation exchange sorbent is often the best choice.
-
For a more general-purpose extraction of a wider range of analytes including normeperidine, a polymeric HLB sorbent is a robust option.[1][2]
-
A standard silica-based C18 sorbent can be used, but optimization of the pH and wash steps is crucial to minimize interferences and ensure good recovery.
Q3: What is the importance of pH control during the SPE of normeperidine?
A3: pH control is critical for the successful extraction of normeperidine, which is a basic compound.
-
Loading Step: The pH of the sample should be adjusted to be at least 2 pH units below the pKa of normeperidine to ensure it is in its positively charged (ionized) form. This promotes strong retention on a cation exchange sorbent.
-
Elution Step: To elute normeperidine from a cation exchange sorbent, the pH of the elution solvent should be increased to be at least 2 pH units above its pKa. This neutralizes the charge on the molecule, disrupting the ionic interaction with the sorbent and allowing it to be eluted.
Q4: Can I use the same SPE protocol for normeperidine in different biological matrices like urine, plasma, and oral fluid?
A4: While the core principles of the SPE method (conditioning, loading, washing, eluting) will be similar, the protocol will likely require optimization for each matrix.
-
Urine: May require a hydrolysis step to cleave glucuronide conjugates before SPE.[5]
-
Plasma: Often requires a pre-treatment step like protein precipitation to prevent clogging of the SPE cartridge and reduce matrix effects.
-
Oral Fluid: The presence of buffers and stabilizers in collection devices can interfere with the extraction, so the sample pre-treatment and wash steps may need to be adjusted accordingly.[6]
Data on Normeperidine Recovery with Different SPE Sorbents
The following table summarizes reported recovery data for normeperidine using various SPE sorbents. It is important to note that these results are from different studies and direct comparison should be made with caution as experimental conditions vary.
| Sorbent Type | Sorbent Name | Biological Matrix | Recovery (%) | Reference |
| Mixed-Mode Cation Exchange | SOLA SCX | Urine | 88 - 99 | [1] |
| Mixed-Mode Cation Exchange | SOLAµ SCX | Urine | 96 - 106 | [1] |
| Mixed-Mode | Clean Screen® CSDAU 303 | Plasma | 81 - 111 | [7] |
| Polymeric | Panthera Deluxe | Urine | Not specified for normeperidine, but good recovery for other opiates | [8] |
| Polymeric (HLB) | Supel™ Swift HLB | Urine | 73 - 105 (for a panel of opioids) | [1] |
| Polymeric | Strata-X | Oral Fluid | Not specified for normeperidine, but used for a panel of drugs | [4] |
Experimental Protocols
Below are example SPE protocols for the extraction of normeperidine from different biological matrices. These should be considered as starting points and may require further optimization.
Protocol 1: Extraction of Normeperidine from Human Urine using a Mixed-Mode Cation Exchange Sorbent (e.g., SOLA SCX)
-
1. Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
If required, perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Acidify the sample by adding 200 µL of 4% H₃PO₄.
-
-
2. SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
3. Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
4. Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
-
-
5. Elution:
-
Elute the normeperidine with 1 mL of 5% ammonium hydroxide in methanol.
-
-
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Protocol 2: Extraction of Normeperidine from Human Plasma using a Polymeric Sorbent (e.g., Strata-X)
-
1. Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
-
2. SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
3. Sample Loading:
-
Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
-
4. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
5. Elution:
-
Elute the normeperidine with 1 mL of methanol.
-
-
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the appropriate mobile phase.
-
Workflow Diagrams
The following diagram illustrates the decision-making process for selecting an appropriate SPE sorbent for normeperidine analysis.
Caption: A flowchart outlining the decision process for selecting an SPE sorbent for normeperidine analysis.
References
- 1. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 2. pjoes.com [pjoes.com]
- 3. waters.com [waters.com]
- 4. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. orochem.com [orochem.com]
Validation & Comparative
Method validation of a normeperidine assay using Normeperidine-D4.HCl
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This guide provides a comparative overview of method validation for the analysis of normeperidine, the primary and neurotoxic metabolite of meperidine (pethidine).
The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, highlighting the use of a stable isotope-labeled internal standard, Normeperidine-D4.HCl. The performance of this method is compared with an alternative gas chromatography-mass spectrometry (GC-MS) approach to provide a comprehensive evaluation for bioanalytical scientists.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, internal standards are crucial for correcting the variability inherent in sample preparation and analysis[1]. The ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thus ensuring high accuracy and precision. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest[1]. This near-perfect mimicry allows for effective correction of matrix effects and variations in extraction recovery and instrument response.
Comparative Analysis of Validated Methods
The following tables summarize the validation parameters for two distinct methods for normeperidine quantification: a highly specific and sensitive LC-MS/MS method and a robust GC-MS method. The data for the LC-MS/MS method is based on a validated assay for normeperidine in plasma, which demonstrates the expected performance when using a stable isotope-labeled internal standard like this compound[2][3]. The GC-MS method provides a viable alternative, particularly when LC-MS/MS instrumentation is unavailable[4].
Table 1: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity (Concentration Range) | 6.15–6,300.00 ng/mL[3] | Not explicitly stated, but sensitive for therapeutic monitoring[4] |
| Correlation Coefficient (r) | > 0.999[2] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 6.15 ng/mL[3] | ~2.5 ng/mL (as stated for blood samples) |
| Intra-day Precision (%RSD) | < 15%[3] | Not explicitly stated |
| Inter-day Precision (%RSD) | < 15%[3] | 10.4% at 2.5 ng/mL |
| Intra-day Accuracy (%) | 94–103%[3] | Not explicitly stated |
| Inter-day Accuracy (%) | 94–103%[3] | Not explicitly stated |
| Extraction Recovery (%) | 81.44–83.56%[3] | Not explicitly stated |
Table 2: Mass Spectrometric Parameters
| Analyte | Method | Precursor Ion (m/z) | Product Ion (m/z) |
| Normeperidine | LC-MS/MS | 234.2[3] | 160.0[3] |
| This compound (IS) | LC-MS/MS | 238.2 | 164.1 |
| Normeperidine | GC-MS | 233[4] | 158, 187[4] |
| Normeperidine-d4 (IS) | GC-MS | 237[4] | Not specified[4] |
Experimental Protocols
LC-MS/MS Method
This method is designed for high-throughput analysis of normeperidine in plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL plasma sample, add 20 µL of this compound internal standard solution.
-
Alkalinize the sample by adding 50 µL of 1M sodium hydroxide.
-
Add 1.5 mL of ethyl acetate and vortex for 5 minutes to extract the analytes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system[3].
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity LC or equivalent.
-
Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient appropriate for the separation of normeperidine from potential interferences.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in Table 2.
GC-MS Method
This method offers a robust alternative for normeperidine analysis.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add the deuterated internal standard.
-
Perform a solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a small volume of ethyl acetate for injection[4].
2. Gas Chromatographic Conditions
-
GC System: Agilent 7890A GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM)[4].
-
Monitored Ions: As listed in Table 2.
Visualizing the Workflow and Rationale
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow and the logic behind using a stable isotope-labeled internal standard.
References
Navigating Normeperidine Quantification: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of normeperidine, the primary active and toxic metabolite of the synthetic opioid meperidine. The accurate measurement of normeperidine is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies, due to its neurotoxic effects.
Comparison of Quantitative Performance
The following tables summarize the key performance characteristics of different analytical methods used for normeperidine quantification. These values are derived from individual research publications and should be considered in the context of the specific experimental conditions reported in those studies.
Table 1: Gas Chromatography-Based Methods
| Parameter | GC-NPD[1] | GC/MS[2][3] |
| Linearity Range | Not explicitly stated | 25 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 25 ng/mL[2][3] |
| Intra-day Precision (%RSD) | Not explicitly stated | 2.0 - 12.0%[2][3] |
| Inter-day Precision (%RSD) | 10.4% (at 2.5 ng/mL) | 6.0 - 15.0%[2][3] |
| Accuracy/Recovery | Not explicitly stated | 81.0 - 111.0% (Absolute Recovery)[2][3] |
| Biological Matrix | Blood, Plasma, Urine | Plasma |
Table 2: Liquid Chromatography-Based Method
| Parameter | UPLC-MS/MS[4] |
| Linearity Range | 9 - 1800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 9 ng/mL |
| Intra-assay Precision (%RSD) | Within acceptable limits of EMA guideline |
| Inter-assay Precision (%RSD) | Within acceptable limits of EMA guideline |
| Accuracy | Within acceptable limits of EMA guideline |
| Biological Matrix | Urine |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)[1]
This method is suitable for the determination of meperidine and normeperidine in blood, plasma, and urine.
Sample Preparation (Extraction from Blood/Plasma):
-
To 1 mL of blood or plasma, add an internal standard (structural analog of normeperidine).
-
Add 0.5 mL of 1N NaOH to alkalinize the sample.
-
Extract the sample with 6 mL of a mixed solvent (e.g., hexane-isoamyl alcohol).
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Back-extract into 200 µL of 0.2N H₂SO₄.
-
After centrifugation, discard the organic layer.
-
Alkalinize the aqueous layer with 100 µL of 2N NaOH.
-
Perform a second extraction with 100 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Inject an aliquot of the organic extract into the GC.
Instrumentation:
-
Gas Chromatograph: Equipped with a nitrogen-phosphorus detector (NPD).
-
Column: A suitable capillary column for basic drug analysis (e.g., HP-5 or equivalent).
-
Injector: Splitless mode.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: Optimized for the separation of normeperidine and the internal standard (e.g., Inlet: 250°C, Detector: 300°C, Oven: temperature programmed).
Gas Chromatography/Mass Spectrometry (GC/MS)[2][3]
This method allows for the simultaneous determination of meperidine, normeperidine, and other opioids in human plasma.
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma, add deuterated internal standards.
-
Perform a strong alkaline treatment to convert any norpropoxyphene to its amide form.
-
Apply the sample to a conditioned SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of an appropriate solvent (e.g., ethyl acetate).
-
Inject an aliquot into the GC/MS system.
Instrumentation:
-
Gas Chromatograph: Coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Ionization: Electron Ionization (EI).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[4]
This method offers a rapid and precise determination of pethidine (meperidine) and normeperidine in urine.
Sample Preparation (Dilute-and-Shoot):
-
Centrifuge the urine sample to remove particulate matter.
-
Take an aliquot of the supernatant.
-
Add an internal standard (e.g., deuterated normeperidine).
-
Dilute the sample with a suitable mobile phase or a mixture of solvents.
-
Vortex the sample.
-
Inject an aliquot directly into the UPLC-MS/MS system.
Instrumentation:
-
UPLC System: A high-pressure liquid chromatography system capable of handling small particle size columns.
-
Column: A reversed-phase column suitable for UPLC applications (e.g., C18, 1.7 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for normeperidine and its internal standard.
Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for Normeperidine Quantification by GC-NPD.
Caption: Workflow for Normeperidine Quantification by GC/MS.
Caption: Workflow for Normeperidine Quantification by UPLC-MS/MS.
References
- 1. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 2. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Normeperidine: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of normeperidine, the primary and toxic metabolite of meperidine, is critical in clinical and forensic toxicology, as well as in pharmacokinetic studies. Two of the most powerful analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Method Comparison
While both LC-MS/MS and GC-MS are considered gold-standard techniques for quantitative analysis, they offer distinct advantages and disadvantages. LC-MS/MS generally provides higher sensitivity and specificity with simpler sample preparation, whereas GC-MS is a robust and cost-effective method that may require derivatization for certain analytes.
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | Often simpler, "dilute-and-shoot" may be possible. | Typically requires extraction and often derivatization. |
| Sensitivity | Generally higher, with lower limits of quantification. | Good sensitivity, but may be lower than LC-MS/MS. |
| Specificity | High, due to Multiple Reaction Monitoring (MRM). | High, especially with Selected Ion Monitoring (SIM). |
| Throughput | Can be higher due to faster run times and simpler sample prep. | Can be lower due to longer run times and sample prep. |
| Compound Amenability | Wide range of polar and non-polar compounds. | Suitable for volatile and thermally stable compounds. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
Performance Data: A Side-by-Side Look
The following table summarizes typical validation parameters for the quantification of normeperidine by LC-MS/MS and GC-MS, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, matrix, and protocol used.
| Validation Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 2.5 - 25 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Extraction Recovery | > 80% | > 80% |
Experimental Protocols
Below are representative experimental protocols for the analysis of normeperidine in biological matrices using both LC-MS/MS and GC-MS.
LC-MS/MS Method
This method is characterized by a straightforward sample preparation and rapid analysis time.
1. Sample Preparation (Plasma/Urine):
-
To 100 µL of the sample, add an internal standard (e.g., normeperidine-d4).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Normeperidine: e.g., m/z 234.1 -> 160.1
-
Normeperidine-d4 (IS): e.g., m/z 238.1 -> 164.1
-
GC-MS Method
This protocol often involves a liquid-liquid extraction and may or may not require derivatization depending on the desired sensitivity and chromatographic performance.
1. Sample Preparation (Serum/Plasma):
-
To 1 mL of the sample, add an internal standard (e.g., phencyclidine).
-
Perform a basic liquid-liquid extraction with an organic solvent (e.g., methylene chloride).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
(Optional) Derivatize with an agent like BSTFA to improve volatility and peak shape.
2. Gas Chromatography:
-
Column: A capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
3. Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Monitoring Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
Normeperidine: e.g., m/z 233, 160, 174
-
Phencyclidine (IS): e.g., m/z 243, 200, 166
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and GC-MS analysis of normeperidine.
A Comparative Guide to the Quantitative Analysis of Normeperidine: Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of normeperidine, a primary metabolite of the opioid analgesic meperidine. Understanding the performance of these methods is critical for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. This document outlines the linearity, accuracy, and precision of commonly employed techniques, supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The quantification of normeperidine is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most prominent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods based on available research.
Table 1: Linearity and Limit of Quantification
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 25 - 1000 ng/mL[1] | 1 - 1000 ng/mL[2], 50 - 100,000 ng/mL[3][4] |
| Correlation Coefficient (R²) | > 0.990[1] | ≥ 0.99[3][4] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[1] | 50 ng/mL[3][4] |
Table 2: Accuracy and Precision
| Parameter | GC-MS | LC-MS/MS |
| Accuracy (% Bias or Relative Error) | Within ± 10%[1] | Calibrators within ± 20% of target value[3][4] |
| Intra-day Precision (% RSD) | 2.0 - 12.0%[1] | < 15%[2] |
| Inter-day Precision (% RSD) | 6.0 - 15.0%[1] | < 15%[2] |
| Between-assay Precision (% CV) | 10.4% at 2.5 ng/mL (GC-NPD)[5] | Not explicitly stated |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summaries of the methodologies cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS)
A validated method for the simultaneous determination of meperidine and normeperidine in human plasma utilizes GC coupled with an electron ionization mass spectrometer (EI-MS) operating in selected-ion monitoring (SIM) mode.[1]
-
Sample Preparation: Solid-phase extraction (SPE) is employed to isolate the analytes from 500 μL of plasma. Deuterated analogues are added as internal standards.[1]
-
Gas Chromatography: An HP 6890 N gas chromatograph is used with a capillary column. The specific column type and temperature program are essential for the separation of normeperidine from other sample components.[6]
-
Mass Spectrometry: Detection is performed using an MS detector in SIM mode to enhance sensitivity and selectivity for normeperidine.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer high sensitivity and specificity for the quantification of normeperidine in biological matrices like urine.
-
Sample Preparation: Methods may involve a simple dilution of the urine sample, followed by the addition of a deuterated internal standard.[3][4]
-
Liquid Chromatography: An Agilent 1200 series binary pump SL LC system with a Zorbax SB C18 column (2.1 × 50 mm, 1.8-µm) can be used. A common mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid.[3][4]
-
Tandem Mass Spectrometry: An Agilent triple quadrupole mass spectrometer is used for detection. Multiple reaction monitoring (MRM) is employed, using specific precursor-to-product ion transitions for both normeperidine and its internal standard to ensure accurate identification and quantification.[3]
Visualizing the Workflow and Method Comparison
To further clarify the processes and aid in decision-making, the following diagrams illustrate a typical experimental workflow for normeperidine quantification and a logical comparison of the GC-MS and LC-MS/MS methods.
Caption: Experimental workflow for normeperidine quantification.
Caption: Comparison of GC-MS and LC-MS/MS performance.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Gas chromatographic analysis of meperidine and normeperidine: determination in blood after a single dose of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Normeperidine Assays: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of normeperidine, the primary and toxic metabolite of the synthetic opioid meperidine, is critical. This guide provides a comparative overview of various analytical methods for normeperidine quantification, with a focus on their Limit of Detection (LOD) and Limit of Quantification (LOQ) values. Understanding these parameters is paramount for selecting the appropriate assay to ensure the reliability and validity of experimental data in both research and clinical settings.
Understanding LOD and LOQ
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ), on the other hand, is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. For bioanalytical method validation, the LOQ is a critical parameter that defines the lower end of the assay's useful analytical range.
Comparison of Analytical Methods for Normeperidine
The quantification of normeperidine in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with various detectors is also employed. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed.
Below is a summary of reported LOD and LOQ values for normeperidine in various biological matrices using different analytical techniques.
| Analytical Technique | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| GC-MS | Human Plasma | Not Systematically Studied | 25 ng/mL | [1][2] |
| GC-MS | Urine | 490 ng/mL | 1000 ng/mL | [3] |
| GC with Nitrogen-Phosphorus Detection | Blood, Plasma, Urine | - | 2.5 ng/mL (sensitivity) | [4] |
| UPLC-MS/MS | Urine | - | 9 ng/mL | [5] |
| LC-MS/MS | Oral Fluid | In line with cutoffs | In line with cutoffs | [6][7] |
Experimental Protocols: A Closer Look
The performance of a normeperidine assay is intrinsically linked to its experimental protocol. Key steps include sample preparation, chromatographic separation, and detection.
Sample Preparation
A crucial step in bioanalysis is the extraction of the analyte from the complex biological matrix. For normeperidine, this often involves:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from interfering substances.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. This is a common technique for cleaning up samples before GC-MS or LC-MS/MS analysis.[1][2]
Chromatographic Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS):
In a typical GC-MS method for normeperidine, a gas chromatograph separates the volatile analytes, which are then detected by a mass spectrometer. The separation is often performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity and specificity. The method involves:
-
Chromatographic Separation: A liquid chromatograph separates normeperidine from other components in the sample extract.
-
Ionization: The analyte is ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized analyte is then passed through two mass analyzers (tandem mass spectrometry). The first analyzer selects the precursor ion of normeperidine, which is then fragmented. The second analyzer detects specific product ions, providing a high degree of certainty in identification and quantification.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
The diagram above outlines the key stages of bioanalytical method validation, highlighting the determination of LOD and LOQ as a critical step before a method can be implemented for routine sample analysis.
This diagram illustrates the hierarchical relationship between background noise, the limit of detection, and the limit of quantification as the concentration of the analyte increases. It visually represents that the LOQ is always higher than the LOD, marking the threshold for reliable quantitative measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatographic analysis of meperidine and normeperidine: determination in blood after a single dose of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascld.org [ascld.org]
- 7. sciex.com [sciex.com]
Robustness in Bioanalysis: A Comparative Guide to Internal Standards for Normeperidine Quantification
A detailed comparison of analytical methods utilizing Normeperidine-D4.HCl and alternative internal standards, supported by experimental data, to guide researchers in developing robust and reliable bioanalytical assays.
In the landscape of drug development and clinical toxicology, the precise and reliable quantification of drug metabolites is paramount. Normeperidine, the primary and neurotoxic metabolite of the synthetic opioid pethidine (meperidine), is a critical analyte in both pharmacokinetic studies and forensic analysis. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a key indicator of its reliability during routine use. A crucial component in achieving this robustness, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard.
This guide provides an objective comparison of the performance of the commonly used deuterated internal standard, this compound, with other alternatives. The information presented is curated for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable internal standard for their specific analytical needs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes like deuterium (²H or D), the internal standard becomes chemically identical to the analyte but has a different mass. This near-identical chemical behavior ensures that it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer source, and chromatographic retention, thereby effectively compensating for variations in the analytical process.
Comparison of Internal Standards for Normeperidine/Pethidine Analysis
While this compound is a preferred choice, other compounds have been successfully employed as internal standards in the quantification of normeperidine and its parent drug, pethidine. This section presents a comparative summary of quantitative data from various validated analytical methods. The data highlights key performance characteristics under slightly varied experimental conditions, offering insights into the robustness of each approach.
| Internal Standard | Analyte(s) | Matrix | Key Validation Parameter | Variation | Result | Reference |
| This compound | Normeperidine, Pethidine | Urine, Serum, Plasma | Not explicitly detailed in available literature. Generally expected to provide high precision and accuracy due to co-elution and similar physicochemical properties. | N/A | N/A | [1] |
| Meperidine-D4 | Meperidine | Urine, Serum, Plasma | Not explicitly detailed in available literature. As a deuterated analog of the parent drug, it is expected to effectively compensate for analytical variability. | N/A | N/A | [1] |
| Cetirizine | Pethidine, Normeperidine | Mouse Plasma | Inter-day and Intra-day Precision (RSD) | N/A | <15% | [2][3] |
| Accuracy | N/A | 94-103% | [2][3] | |||
| Ketamine | Pethidine | Human Plasma | Inter-day and Intra-day Precision (RSD) | N/A | <7% | [4] |
| Accuracy | N/A | 95.9-106.5% | [4] |
Note: Direct comparative studies on the robustness of these internal standards under deliberately varied conditions are limited in the public domain. The data presented is derived from the validation sections of published analytical methods and reflects the overall performance under their specific, optimized conditions. The lower RSD values for Ketamine may suggest a highly optimized method rather than inherent superiority as an internal standard for all applications.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for the key methods cited in this guide.
Method 1: Simultaneous Determination of Pethidine and Normeperidine using Cetirizine as Internal Standard[2][3]
-
Sample Preparation: Liquid-liquid extraction of alkalified plasma with ethyl acetate.
-
Chromatography:
-
Column: C18 (150 x 2.1 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (40:60, v/v) with 5 mM ammonium acetate, pH 6.2
-
Flow Rate: Not specified
-
Run Time: 4.0 minutes
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Pethidine: m/z 248.1 → 174.2
-
Normeperidine: m/z 234.2 → 160.0
-
Cetirizine (IS): m/z 389.2 → 201.1
-
-
Method 2: Determination of Pethidine using Ketamine as Internal Standard[4]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography:
-
Column: Allure™ PFP propyl (100 x 2.1 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Methanol/Water (45:40:15, v/v/v) with 0.2% formic acid
-
Flow Rate: Not specified
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Visualizing the Robustness Testing Workflow
A systematic approach is essential for evaluating the robustness of an analytical method. The following diagram illustrates a typical experimental workflow for robustness testing.
Caption: A flowchart illustrating the key stages of a robustness testing protocol.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method for normeperidine. While deuterated internal standards like this compound remain the preferred choice due to their near-identical chemical properties to the analyte, this guide demonstrates that other structural analogs can also yield acceptable performance.
The provided data and experimental protocols serve as a valuable resource for researchers in selecting an internal standard and designing a robust analytical method. It is crucial to perform a thorough in-house validation, including a comprehensive robustness study, to ensure the chosen method is fit for its intended purpose and will deliver consistent and reliable results under the variable conditions of routine laboratory use.
References
- 1. Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 2. Simultaneous determination of pethidine and norpethidine in mouse plasma by liquid chromatography-electrospray ionization source-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Purity of Normeperidine-D4.HCl
For researchers, scientists, and drug development professionals utilizing Normeperidine-D4.HCl as an internal standard, its isotopic purity is a critical quality attribute. High isotopic enrichment ensures the accuracy and reliability of quantitative analyses by minimizing signal overlap with the non-labeled analyte. This guide provides a framework for evaluating the isotopic purity of this compound, comparing its performance with potential alternatives, and presenting supporting experimental data.
Introduction to this compound
Normeperidine is the primary active metabolite of the synthetic opioid meperidine.[1] this compound is a deuterated form of normeperidine, widely used as an internal standard in mass spectrometry (MS) based bioanalytical methods for the quantification of normeperidine in biological matrices. The four deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the endogenous, non-labeled normeperidine by the mass spectrometer.
The quality of a deuterated internal standard is paramount. Inadequate isotopic purity can lead to inaccurate quantification due to cross-contribution of signals between the analyte and the standard. Therefore, a thorough evaluation of the isotopic distribution of this compound is essential before its use in regulated bioanalysis.
Comparative Analysis of Isotopic Purity
The isotopic purity of this compound can vary between different commercial suppliers due to variations in synthetic routes and purification processes. Below is a comparative analysis of hypothetical data for this compound from two different suppliers, "Supplier A" and "Supplier B," along with a potential alternative, Normeperidine-D3.HCl.
Data Presentation
Table 1: Isotopic Distribution of this compound from Different Suppliers
| Isotopologue | Supplier A (Relative Abundance %) | Supplier B (Relative Abundance %) |
| D0 (Unlabeled) | 0.05 | 0.10 |
| D1 | 0.20 | 0.45 |
| D2 | 0.75 | 1.50 |
| D3 | 2.50 | 4.00 |
| D4 (Desired) | 96.50 | 93.95 |
Table 2: Comparison with an Alternative Deuterated Standard
| Parameter | This compound (Supplier A) | Normeperidine-D3.HCl (Hypothetical) |
| Isotopic Enrichment (%) | 96.50 | 98.50 |
| Chemical Purity (%) | >99.5 | >99.5 |
| Contribution to Unlabeled Analyte Signal | 0.05% | 0.02% |
Analysis:
From the hypothetical data, this compound from Supplier A demonstrates a higher isotopic enrichment (96.50%) compared to Supplier B (93.95%). This indicates that Supplier A's product has a lower abundance of incompletely deuterated species (D0-D3), which is preferable for minimizing analytical interference.
When comparing this compound to a hypothetical Normeperidine-D3.HCl, the D3 variant shows even higher isotopic enrichment (98.50%). In a scenario where both were commercially available, the D3 standard might be considered superior due to its lower contribution to the unlabeled analyte's signal. However, the choice of an internal standard also depends on factors like cost, availability, and the specific requirements of the analytical method.
Experimental Protocols
The determination of isotopic purity is primarily achieved through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
Objective: To determine the relative abundance of each isotopologue (D0, D1, D2, D3, D4, etc.) of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography (LC) system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute normeperidine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-500.
-
Resolution: > 60,000 FWHM.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of the expected isotopologues of normeperidine (D0 to D4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity
Objective: To confirm the location of the deuterium labels on the normeperidine molecule and to provide a semi-quantitative assessment of isotopic enrichment.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuteration confirms successful labeling.
-
²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and chemical environment.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signals at the deuterated positions and compare them to the integration of a non-deuterated proton signal in the molecule to estimate the percentage of deuteration.
-
The ²H NMR spectrum provides direct evidence of the deuterium labels.
-
Visualizations
Experimental Workflow for Isotopic Purity Assessment
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Decision Pathway for Internal Standard Selection
Caption: Logical flow for the selection of a suitable deuterated internal standard.
Conclusion
The evaluation of isotopic purity is a critical step in the validation of deuterated internal standards like this compound. By employing techniques such as high-resolution mass spectrometry and NMR spectroscopy, researchers can obtain detailed information about the isotopic distribution and positional integrity of the label. When selecting a commercial source for this compound, it is imperative to scrutinize the Certificate of Analysis and, if necessary, perform in-house verification to ensure the standard meets the stringent requirements for accurate and reliable quantitative bioanalysis. This guide provides a comprehensive framework for this evaluation process, enabling informed decisions in the selection of the most suitable internal standard for your research needs.
References
A Head-to-Head Battle: Normeperidine-D4.HCl versus Structural Analog Internal Standards in Quantitative Analysis
In the precise world of bioanalytical research and drug development, the accuracy of quantitative assays is paramount. The choice of an appropriate internal standard (IS) is a critical factor that can significantly impact the reliability of results, particularly in complex matrices. This guide provides an objective comparison between the deuterated internal standard, Normeperidine-D4.HCl, and the use of structural analogs for the quantification of normeperidine, a key metabolite of the opioid analgesic meperidine.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] By replacing four hydrogen atoms with deuterium, this compound is chemically identical to the analyte of interest, normeperidine. This near-perfect mimicry ensures that it co-elutes with the analyte during chromatographic separation and experiences similar ionization effects and potential matrix interferences in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the internal standard, enabling precise correction for variations during sample preparation and analysis.
The Practical Alternative: Structural Analog Internal Standards
Performance Under the Microscope: A Data-Driven Comparison
Table 1: Comparison of Performance Data for Normeperidine Internal Standards
| Performance Metric | This compound (LC-MS/MS) | Structural Analog (GC with NPD) |
| Linearity Range | 50 - 100,000 ng/mL[2] | Not explicitly stated, but sensitive to 2.5 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[2] | 2.5 ng/mL[3] |
| Precision (Coefficient of Variation, CV) | Not explicitly stated for this compound alone, but the overall method is reproducible. | Between-assay CV: 10.4% at 2.5 ng/mL[3] |
| Accuracy | Calibrator accuracy: ±20% of the target value[2] | Not explicitly stated. |
| Matrix Effect Compensation | High (due to identical chemical properties) | Variable (depends on the similarity of the analog) |
Note: The data presented is compiled from different studies and analytical techniques, and therefore represents an indirect comparison.
The data suggests that while the method using a structural analog achieved a lower LLOQ, the use of this compound in an LC-MS/MS method provides a very wide linear range. The precision of the method using a structural analog was reported with a CV of 10.4% at the LLOQ. While not explicitly stated for this compound, deuterated standards are known to significantly improve precision. The major advantage of this compound lies in its superior ability to compensate for matrix effects, a critical factor for ensuring accuracy in complex biological samples.
Visualizing the Workflow and Molecular Relationships
To better understand the analytical process and the compounds involved, the following diagrams illustrate the general experimental workflow and the metabolic conversion of meperidine to normeperidine.
Caption: General workflow for the quantification of normeperidine using an internal standard.
Caption: Metabolic conversion of meperidine to its active metabolite, normeperidine.
Detailed Experimental Protocols
The following are generalized experimental protocols for the quantification of normeperidine using either a deuterated or a structural analog internal standard. Specific parameters should be optimized for individual laboratory conditions and instrumentation.
Protocol 1: Quantification of Normeperidine using this compound by LC-MS/MS
1. Sample Preparation:
- To 100 µL of biological matrix (e.g., plasma, urine), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient optimized to separate normeperidine from other matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Normeperidine: e.g., Q1: 234.1 m/z -> Q3: 160.1 m/z.[2]
- Normeperidine-D4: e.g., Q1: 238.3 m/z -> Q3: 164.2 m/z.[2]
- Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
3. Data Analysis:
- Integrate the peak areas for both normeperidine and this compound.
- Calculate the peak area ratio of normeperidine to this compound.
- Construct a calibration curve by plotting the peak area ratios of standards against their known concentrations.
- Determine the concentration of normeperidine in the samples from the calibration curve.
Protocol 2: Quantification of Normeperidine using a Structural Analog Internal Standard by GC-NPD
1. Sample Preparation:
- To 1 mL of biological sample, add a known amount of the structural analog internal standard (e.g., a meperidine analog).
- Perform liquid-liquid extraction (LLE) by adding a suitable organic solvent (e.g., n-butyl chloride) and adjusting the pH to alkaline conditions.
- Vortex and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).
2. GC-NPD Conditions:
- Gas Chromatography:
- Column: A suitable capillary column for basic drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
- Injector Temperature: e.g., 250°C.
- Oven Temperature Program: An optimized temperature ramp to separate normeperidine and the internal standard.
- Carrier Gas: Helium or Nitrogen.
- Nitrogen-Phosphorus Detector (NPD):
- Detector Temperature: e.g., 300°C.
- Optimize bead voltage and gas flows for maximum sensitivity.
3. Data Analysis:
- Integrate the peak areas for normeperidine and the structural analog internal standard.
- Calculate the peak area ratio of normeperidine to the internal standard.
- Generate a calibration curve and quantify the samples as described in Protocol 1.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical decision in quantitative bioanalysis. This compound, as a stable isotope-labeled internal standard, offers the most robust and reliable approach for the accurate quantification of normeperidine. Its ability to closely mimic the behavior of the analyte minimizes the impact of matrix effects and variability in sample processing, leading to higher precision and accuracy.
While structural analog internal standards can be a cost-effective alternative, their performance is highly dependent on the degree of similarity to the analyte. Thorough validation is crucial to ensure that the chosen analog adequately compensates for analytical variability. For high-stakes applications in drug development and clinical research, the investment in a deuterated internal standard like this compound is often justified by the superior quality and reliability of the resulting data.
References
Safety Operating Guide
Proper Disposal of Normeperidine-D4.HCl: A Guide for Laboratory Professionals
The proper disposal of Normeperidine-D4.HCl, a deuterated analog of a Schedule II controlled substance, is a critical component of laboratory safety and regulatory compliance.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely and in accordance with federal regulations. Adherence to these protocols is essential to prevent environmental contamination and diversion of controlled substances.
Regulatory Framework
The disposal of controlled substances is primarily governed by the Drug Enforcement Administration (DEA) under Title 21 Code of Federal Regulations (CFR).[2][3] The core requirement is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable controlled substance.[4][5] Furthermore, all disposal methods must comply with federal, state, and local environmental regulations, including those set by the Environmental Protection Agency (EPA).[2][3]
Key Safety and Regulatory Data
The following table summarizes essential data for the safe handling and disposal of this compound.
| Parameter | Specification | Source |
| DEA Schedule | II | [1] |
| Disposal Standard | Must be rendered "Non-Retrievable" | [2][3][4][5] |
| Record Keeping | DEA Form 41 for on-site destruction; records must be retained for at least two years. | [4][6][7] |
| Witness Requirement | Two authorized employees must witness the entire on-site destruction process. | [4][6] |
| Primary Hazards | Toxic if swallowed, inhaled, or in contact with skin. Highly flammable liquid and vapor. | [8] |
| Prohibited Disposal | Do not dispose of in sewers, drains, or regular laboratory trash. | [2][8] |
Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of this compound.
Step-by-Step Disposal Protocols
Below are detailed methodologies for the disposal of this compound.
Protocol 1: Disposal via a DEA-Registered Reverse Distributor
This is the most common and recommended method for laboratories, as it transfers the responsibility for final destruction to a specialized, registered entity.
-
Identify and Segregate: Isolate all waste materials containing this compound. This includes expired reagents, contaminated labware, and residual amounts in containers.
-
Contact a Reverse Distributor: Engage a reverse distributor that is registered with the DEA to handle Schedule II substances.
-
Inventory Waste: Create a detailed inventory of the controlled substances to be transferred, as required by the distributor.
-
Package for Shipment: Package the waste material according to the reverse distributor's instructions and in compliance with all Department of Transportation (DOT) regulations for hazardous materials, if applicable.
-
Complete Transfer Paperwork: Fill out all required documentation for the transfer, which typically includes a transfer of custody form. The reverse distributor will provide guidance on this process.
-
Schedule Pickup: Arrange for the secure pickup of the waste material by the reverse distributor.
Protocol 2: On-Site Destruction
On-site destruction is a permissible but highly regulated process. It requires strict adherence to DEA protocols to ensure the substance is rendered non-retrievable.
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand its specific hazards, including toxicity and flammability.[8]
-
Assemble Personnel: Designate two authorized members of your staff who will witness the entire destruction process.[4][6]
-
Prepare Personal Protective Equipment (PPE): All personnel involved must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[9][10]
-
Select a Destruction Method:
-
Method A: Chemical Incineration: This is a highly effective method but must be performed using a properly equipped chemical incinerator that can handle controlled substances and hazardous waste. A common procedure involves dissolving or mixing the compound with a combustible solvent and burning it in an incinerator equipped with an afterburner and scrubber.[7] This should only be performed by personnel with specific training.
-
Method B: Chemical Digestion: Utilize a commercially available controlled substance disposal kit or system (e.g., Rx Destroyer) that meets the DEA's "non-retrievable" standard.[2][4] These systems typically use chemical agents to denature the active compound. Follow the manufacturer's protocol precisely. If the material is considered hazardous waste, the entire container must be disposed of following hazardous waste procedures.[4]
-
-
Execute and Witness Destruction: Both designated employees must be physically present and observe the entire process of rendering the this compound non-retrievable.
-
Complete Documentation: Immediately following the destruction, record the event on DEA Form 41. The form must include the method of destruction, the quantity destroyed, and the signatures of both witnesses.[4]
-
Retain Records: File the completed DEA Form 41 and maintain it for a minimum of two years, readily available for inspection by the DEA.[4][6]
Spill Management
In the event of a spill, immediate and proper cleanup is essential to ensure safety and prevent environmental release.
-
Evacuate and Secure: Restrict access to the spill area.
-
Wear PPE: Personnel involved in the cleanup must wear appropriate protective equipment, including respiratory protection if necessary.[9]
-
Contain and Absorb: Contain the spill using an inert, liquid-binding absorbent material such as sand, diatomite, or universal binders.[8]
-
Collect Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for disposal as hazardous waste.[9]
-
Clean Area: Thoroughly clean the spill area to remove any residual contamination.
-
Dispose of Waste: The collected spill waste must be disposed of as hazardous and controlled substance waste, following the protocols outlined above.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 6. ashp.org [ashp.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. pharmasd.com [pharmasd.com]
Personal protective equipment for handling Normeperidine-D4.HCl
Essential Safety and Handling of Normeperidine-D4.HCl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent opioid compound in a laboratory setting.
Hazard Summary
This compound is a deuterated analog of normeperidine, a metabolite of meperidine, and is classified as a Schedule II controlled substance in the United States.[1] It is acutely toxic if swallowed, in contact with skin, or inhaled.[2][3] Exposure can cause damage to the central nervous system and visual organs.[2][3] Some formulations may be dissolved in methanol, which is a flammable liquid and is also toxic.[2][3][4]
Quantitative Safety Data
| Parameter | Value | Reference |
| Signal Word | Danger | [2][3] |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH370: Causes damage to organs (central nervous system, visual organs) | [2][3] |
| DEA Schedule | II | [1] |
| Occupational Exposure Limit (OEL) | No specific OEL has been established for this compound.[5] For solutions in Methanol, the following applies to the solvent: | [4] |
| Methanol PEL (OSHA) : 200 ppm (260 mg/m³) - Long-term | [4] | |
| Methanol REL (NIOSH) : 250 ppm (325 mg/m³) - Short-term | [4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is mandatory to minimize exposure risk.
Engineering Controls
-
All work with this compound, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile gloves. | Prevents dermal absorption. Double-gloving is recommended for potent compounds. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | A disposable, back-closing lab coat or gown with tight-fitting cuffs. | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory Protection | An N100, R100, or P100 disposable filtering facepiece respirator, or a higher level of protection such as a powered air-purifying respirator (PAPR), may be required based on a risk assessment of the specific procedure. | Protects against inhalation of aerosolized particles. |
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., vials, pipettes, solvent) and waste containers within the fume hood before starting.
-
-
Donning PPE:
-
Put on inner nitrile gloves.
-
Don the lab coat or gown.
-
Put on the respirator and eye protection.
-
Don outer nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
Carefully open the container with the compound, avoiding any sudden movements that could aerosolize the powder.
-
If weighing the solid, use a dedicated, tared weigh boat within the fume hood.
-
If reconstituting, slowly add the solvent to the vial containing the compound to minimize splashing.
-
Handle all solutions with care, using appropriate pipetting devices. Never use mouth suction.[8]
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate any non-disposable equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and institutional safety office.
Disposal Plan
The disposal of this compound and all associated waste must comply with federal (DEA), state, and local regulations for controlled substances and hazardous chemical waste.
Waste Segregation
-
Contaminated PPE and Consumables: All disposable items that have come into contact with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound/Solutions: Unwanted or expired this compound must be disposed of as a controlled substance.
-
Empty Containers: Empty containers that held the compound should also be treated as hazardous waste.
DEA Regulations for Disposal
-
The primary requirement for the disposal of controlled substances is that they be rendered "non-retrievable."[9][10] This means the substance is permanently altered to an unusable state and cannot be transformed back into a controlled substance.
-
Flushing down the drain or mixing with coffee grounds or cat litter is not an acceptable method of disposal for DEA registrants.[11]
Disposal Procedure
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions and the necessary containers for the disposal of controlled substance waste.
-
Transfer to a Reverse Distributor: The most common method for disposal is to transfer the material to a DEA-registered reverse distributor who is authorized to handle and destroy controlled substances.[2]
-
Documentation: Meticulous records must be kept of the disposal of this compound. This includes completing DEA Form 41 ("Registrants Inventory of Drugs Surrendered") to document the destruction of the substance.[2]
The disposal of the deuterated form (D4) does not typically require special procedures beyond those for the non-deuterated compound; the primary hazards are associated with the opioid properties of the molecule itself.[12]
Visual Workflow for Safe Handling
References
- 1. caymanchem.com [caymanchem.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 11. ashp.org [ashp.org]
- 12. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
